(1-Methylazetidin-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylazetidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYXNTFIFHINFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499172-23-4 | |
| Record name | (1-methylazetidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (1-Methylazetidin-3-yl)methanol: Properties, Synthesis, and Applications
This compound is a heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. As a substituted azetidine, it belongs to a class of saturated four-membered nitrogen-containing heterocycles. While historically less explored than their five- and six-membered counterparts due to inherent ring strain, azetidines are now recognized for their unique conformational properties and their ability to impart favorable physicochemical characteristics to drug candidates.[1][2] The rigid, three-dimensional structure of the azetidine ring can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.
This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthetic routes, and core reactivity. It further explores its applications as a versatile intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and novel enzyme inhibitors, highlighting its role as a valuable tool for researchers and scientists in the pharmaceutical industry.[3][4][5]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and material science.
Core Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | This compound | [6][7][8] |
| CAS Number | 1499172-23-4 | [3][6][9] |
| Molecular Formula | C₅H₁₁NO | [3][6][8] |
| Molecular Weight | 101.15 g/mol | [3][6] |
| Physical Form | Liquid | [7][8] |
| Exact Mass | 101.084063974 Da | [6] |
| XLogP3-AA | -0.4 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6][10] |
| Rotatable Bond Count | 1 | [6] |
| Storage Temperature | 2-8°C, Sealed in dry | [7] |
Spectroscopic Characterization
While specific experimental spectra are proprietary to individual suppliers, the structural features of this compound allow for the prediction of its characteristic spectroscopic signature.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl group (N-CH₃) would appear as a singlet. The protons on the azetidine ring would present as complex multiplets due to spin-spin coupling. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would be a broad singlet, whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display five unique carbon signals: one for the N-methyl carbon, two for the non-equivalent carbons of the azetidine ring, one for the methine carbon of the ring, and one for the methylene carbon of the hydroxymethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.[11] Key expected absorptions include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 102.1.[12] Common fragmentation patterns could include the loss of a water molecule or the hydroxymethyl group.
Part 2: Synthesis and Chemical Reactivity
The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Pathways
The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and efficient laboratory-scale approach involves the reduction of a suitable carboxylic acid ester precursor, such as methyl 1-methylazetidine-3-carboxylate.
Caption: General workflow for the synthesis of this compound.
Protocol 2.1.1: Reduction of Methyl 1-methylazetidine-3-carboxylate
This protocol describes a representative procedure for the synthesis via ester reduction.[13]
Materials:
-
Methyl 1-methylazetidine-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-methylazetidine-3-carboxylate in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add methanol, followed by the portion-wise and careful addition of sodium borohydride. Causality: The addition of methanol enhances the reducing power of NaBH₄ for esters. The reaction is performed at 0°C initially to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.
-
Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Causality: The aqueous washes remove inorganic salts and residual methanol.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.
Core Reactivity
The chemical behavior of this compound is dominated by its two functional groups: the primary alcohol and the tertiary amine integrated within the strained azetidine ring.
-
Reactions of the Hydroxyl Group: The primary alcohol can be readily transformed into a variety of other functional groups. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Esterified with carboxylic acids or acyl chlorides to form esters.
-
Converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
-
Alkylated to form ethers.
-
-
Reactions of the Tertiary Amine: The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form hydrochloride salts, which often improves crystallinity and handling.[14] The azetidine ring is generally stable but can undergo ring-opening reactions under harsh conditions (e.g., strong Lewis acids or catalytic hydrogenation), a characteristic of strained heterocycles.[1]
Caption: Key reaction pathways for this compound.
Part 3: Applications in Drug Development and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a critical architectural component used to build more complex molecules.
-
PROTACs and Molecular Glues: The compound is listed as a building block for protein degraders.[3] Specifically, the hydroxymethyl group can be used as a handle to attach to other parts of a PROTAC linker, which bridges a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[4]
-
Enzyme Inhibitors: The 3-hydroxymethyl-azetidine moiety has been successfully incorporated into potent enzyme inhibitors. For example, it served as an effective bioisostere for pyrrolidin-3-ol in the development of a novel class of DNA Polymerase Theta (Polθ) inhibitors, which are being investigated as a synthetic-lethal strategy for cancer therapy.[5] The rigid azetidine scaffold helps to correctly orient other pharmacophoric elements for optimal binding within the enzyme's active site.
-
Scaffold Hopping and Physicochemical Modulation: Replacing more common rings (like piperidine or pyrrolidine) with the azetidine scaffold is a common strategy in medicinal chemistry. This "scaffold hop" can alter a molecule's properties in beneficial ways, such as reducing lipophilicity (LogP) and increasing aqueous solubility, which are critical for improving a drug's pharmacokinetic profile.
Part 4: Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous properties.
GHS Hazard Identification
According to aggregated GHS data, the compound is classified with the following hazards:[6]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
GHS Pictograms:
-
Flame (Flammable)
-
Corrosion (Skin/Eye Damage)
-
Exclamation Mark (Irritant)
Safe Handling and Storage Protocol
Adherence to a strict safety protocol is mandatory when working with this chemical.
Caption: Standard safety workflow for handling hazardous chemical reagents.
Step-by-Step Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to manage flammable vapors and prevent respiratory exposure.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[16]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and take precautionary measures against static discharge.[15][17]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation. Do not allow the chemical to enter drains.[15]
-
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[15]
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, call a poison center or doctor immediately.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids, preferably between 2-8°C as recommended by suppliers.[7][15]
Conclusion
This compound is a potent and versatile building block whose value in modern medicinal chemistry is firmly established. Its unique combination of a strained, rigid azetidine core and a reactive primary alcohol handle provides chemists with a powerful tool for constructing complex molecular architectures with desirable pharmaceutical properties. From its role in pioneering new cancer therapies through Polθ inhibition to its application in the rapidly expanding field of targeted protein degradation, this compound exemplifies the impact that small, well-designed chemical scaffolds can have on drug discovery. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. (3-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1499172-23-4 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound | 1499172-23-4 [chemicalbook.com]
- 10. a2bchem.com [a2bchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. parchem.com [parchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. methanex.com [methanex.com]
An In-depth Technical Guide to the Structure Elucidation of (1-Methylazetidin-3-yl)methanol
This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of (1-Methylazetidin-3-yl)methanol, a key building block in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice.
Introduction: The Significance of a Strained Scaffold
This compound, with the molecular formula C5H11NO, presents a unique structural motif: a strained four-membered azetidine ring.[1][2] This feature imparts conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-protein interactions.[3] However, this ring strain also introduces potential chemical instability, making rigorous structural verification paramount.[3][4] This guide will detail a multi-technique analytical workflow to confirm the identity and purity of this compound, ensuring its suitability for downstream applications.
Section 1: Foundational Analysis - Mass Spectrometry and Elemental Composition
The first step in characterizing any newly synthesized or sourced compound is to confirm its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is a critical first pass to ensure the correct compound is in hand.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode. The basic nitrogen of the azetidine ring is readily protonated.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺.
Expected Results: The calculated exact mass of C5H11NO is 101.0841 g/mol .[1] Therefore, the [M+H]⁺ ion should be observed at m/z 102.0913. The high resolution of the instrument should allow for confirmation of this mass to within 5 ppm, ruling out other elemental compositions.
| Parameter | Expected Value | Source |
| Molecular Formula | C5H11NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| Exact Mass | 101.0841 Da | [1] |
| Predicted [M+H]⁺ | 102.0913 m/z | [5] |
| Predicted [M+Na]⁺ | 124.0733 m/z | [5] |
Section 2: Vibrational Spectroscopy - Elucidating Functional Groups with Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale: For this compound, IR spectroscopy will confirm the presence of the crucial hydroxyl (-OH) group and provide information about the C-H and C-N bonds of the azetidine ring.
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Expected Spectral Features: While a specific spectrum for this exact molecule is not publicly available, we can predict the key absorbances based on its functional groups and data from similar structures like azetidine and methanol.[8][9]
| Functional Group | Expected Absorbance (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| C-H (alkane) | 2850-3000 | Stretching |
| C-N (amine) | 1000-1250 | Stretching |
| C-O (alcohol) | 1050-1150 | Stretching |
The broadness of the O-H stretch is indicative of hydrogen bonding. The presence of these key peaks provides strong evidence for the gross structural features of the molecule.
Section 3: The Cornerstone of Structure Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure determination. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
Rationale: NMR allows us to map out the connectivity of atoms within the molecule. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments then correlate these signals to piece together the complete molecular structure.
Sample Preparation and 1D NMR Acquisition
Experimental Protocol:
-
Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Deuterated chloroform (CDCl₃) is a common first choice. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are also options, though the hydroxyl proton may exchange with deuterium in CD₃OD.[10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer of at least 400 MHz.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their integration (ratio of protons), and their multiplicity (splitting pattern due to neighboring protons).
Illustrative ¹H NMR Data (400 MHz, CDCl₃):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 3.55 | d, J = 5.5 Hz | 2H | -CH₂OH |
| b | 3.20 | t, J = 7.5 Hz | 2H | Azetidine CH₂ (adjacent to N) |
| c | 2.70 | m | 1H | Azetidine CH |
| d | 2.45 | t, J = 7.5 Hz | 2H | Azetidine CH₂ (adjacent to N) |
| e | 2.30 | s | 3H | N-CH₃ |
| f | 1.80 | br s | 1H | -OH |
Causality Behind Assignments:
-
-CH₂OH (a): These protons are adjacent to an oxygen atom, deshielding them to ~3.55 ppm. They are split into a doublet by the single proton on the azetidine ring (c).
-
N-CH₃ (e): This is a singlet as there are no adjacent protons, and its chemical shift is typical for a methyl group attached to a nitrogen.
-
Azetidine Protons (b, c, d): The protons on the four-membered ring exhibit complex splitting patterns due to restricted bond rotation. The protons on carbons adjacent to the nitrogen (b and d) are shifted downfield. The methine proton (c) is a multiplet due to coupling with the four other protons on the ring and the two protons of the hydroxymethyl group.
-
-OH (f): The hydroxyl proton is often a broad singlet and its chemical shift can vary with concentration and temperature. It may not show coupling.
Interpreting the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Illustrative ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 65.2 | -CH₂OH |
| 58.5 | Azetidine CH₂ (C2/C4) |
| 45.0 | N-CH₃ |
| 35.8 | Azetidine CH (C3) |
Causality Behind Assignments:
-
-CH₂OH: The carbon attached to the electronegative oxygen is the most deshielded among the sp³ carbons.
-
Azetidine CH₂: The carbons adjacent to the nitrogen are also significantly deshielded.
-
N-CH₃: The methyl carbon attached to nitrogen appears at a characteristic shift.
-
Azetidine CH: This methine carbon is the most upfield of the ring carbons.
2D NMR for Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments are required for definitive proof of structure.
Workflow for 2D NMR Analysis:
Caption: 2D NMR Structure Elucidation Workflow.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the azetidine methine proton (c) and the protons on the adjacent ring carbons (b, d), as well as the methylene protons of the hydroxymethyl group (a).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon. For instance, the proton signal at 3.55 ppm (a) would show a cross-peak with the carbon signal at 65.2 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon framework by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
A correlation from the N-CH₃ protons (e) to the azetidine ring carbons (b, d). This confirms the methyl group is attached to the nitrogen.
-
Correlations from the -CH₂OH protons (a) to the azetidine methine carbon (c) and potentially the other ring carbons (b, d). This confirms the attachment of the hydroxymethyl group to the C3 position of the ring.
-
By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be confirmed.
Section 4: Purity Assessment
Beyond structural confirmation, assessing the purity of the compound is critical.
-
¹H NMR Integration: The relative integration of the signals in the ¹H NMR spectrum can provide a good estimate of purity. The presence of unexpected signals would indicate impurities.
-
Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify any potential impurities.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. While foundational methods like mass spectrometry and IR spectroscopy provide initial, crucial pieces of the puzzle, it is the comprehensive suite of 1D and 2D NMR experiments that provides the definitive and unambiguous evidence of its intricate structure. This self-validating workflow ensures the high quality and identity of this important chemical building block, enabling its confident use in research and development.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 1499172-23-4 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Azetidine(503-29-7) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to (1-Methylazetidin-3-yl)methanol: A Key Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the azetidine motif has garnered significant attention. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive technical overview of (1-Methylazetidin-3-yl)methanol (CAS 1499172-23-4), a versatile building block that is increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role in the development of innovative therapeutics like PROTACs (PROteolysis TArgeting Chimeras).
Physicochemical Properties and Structural Attributes
This compound is a liquid at room temperature with the molecular formula C₅H₁₁NO.[1] Its structure features a four-membered azetidine ring N-methylated at the 1-position and substituted with a hydroxymethyl group at the 3-position. This combination of a tertiary amine and a primary alcohol within a compact, rigid scaffold makes it a highly valuable and versatile synthetic intermediate.
| Property | Value | Source |
| CAS Number | 1499172-23-4 | PubChem[1] |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CN1CC(C1)CO | PubChem[1] |
| Physical State | Liquid | Fluorochem |
| Storage | Store at 2-8°C | Sigma-Aldrich |
Synthesis and Mechanistic Considerations
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid or ester precursor. The logical starting material for this transformation is 1-methylazetidine-3-carboxylic acid or its corresponding ester.
Conceptual Synthetic Workflow
The synthesis can be conceptually broken down into two key stages: the formation of the N-methylated azetidine carboxylic acid core and its subsequent reduction to the primary alcohol.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 1-Methylazetidine-3-carboxylic Acid
This protocol is a representative procedure based on the well-established reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Methylazetidine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.
-
Addition of Starting Material: A solution of 1-methylazetidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension under a nitrogen atmosphere. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by cooling the flask to 0°C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water, in a sequential manner (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution.
-
Extraction and Drying: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ reacts violently with water. Therefore, anhydrous solvents and a nitrogen or argon atmosphere are essential to prevent decomposition of the reagent and ensure a safe reaction.
-
Strong Reducing Agent: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride. A powerful hydride donor like LiAlH₄ is necessary for this transformation.
-
Controlled Addition at Low Temperature: The initial reaction between the acidic proton of the carboxylic acid and the hydride is highly exothermic and generates hydrogen gas. Slow addition at 0°C mitigates this initial exotherm and ensures a controlled reaction.
-
Fieser Workup: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter, simplifying the purification process.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive building block in medicinal chemistry. Its primary alcohol handle allows for facile derivatization, while the N-methylated azetidine core imparts desirable physicochemical properties.
Role as a PROTAC Linker
A particularly significant application of this compound and related azetidine structures is in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase optimally for ubiquitination. Azetidine-containing linkers, such as those derived from this compound, can provide the necessary rigidity and spatial orientation to enhance the efficiency of this process.
References
(1-Methylazetidin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals
Introduction
(1-Methylazetidin-3-yl)methanol is a saturated heterocyclic compound that has garnered significant interest within the field of medicinal chemistry and drug development. Its rigid, three-dimensional azetidine core, combined with a versatile hydroxymethyl functional group, makes it a valuable building block for the synthesis of novel therapeutic agents. The small, constrained ring system of azetidine can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to target proteins. This guide provides an in-depth overview of the key molecular and chemical characteristics of this compound, its synthesis, and its potential applications, particularly as a component in the design of proteolysis-targeting chimeras (PROTACs) and other complex molecular architectures.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H11NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 149917-2-23-4 | [1][2] |
| Canonical SMILES | CN1CC(CO)C1 | [2] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥95-98% | [1][2][4] |
| Storage Temperature | Room temperature or 2-8°C (sealed in dry conditions) | [1][4] |
Chemical Structure and Key Features
The chemical structure of this compound is fundamental to its utility in medicinal chemistry. The diagram below illustrates its key structural features.
Caption: Chemical structure of this compound.
The azetidine ring provides a rigid scaffold that can help to pre-organize appended pharmacophoric groups in a defined spatial orientation, potentially leading to enhanced target engagement. The tertiary amine introduced by the N-methyl group can influence the compound's basicity and overall pharmacokinetic profile. The primary alcohol of the hydroxymethyl group serves as a key synthetic handle for further chemical modifications, such as the attachment of linkers in PROTACs or the introduction of other functional moieties.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable azetidine precursor. The following is a representative, multi-step protocol that illustrates a plausible synthetic pathway.
Step 1: Protection of Azetidin-3-yl)methanol
The commercially available (azetidin-3-yl)methanol is first protected to prevent side reactions at the secondary amine. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
-
Dissolve (azetidin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA), to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, by column chromatography.
Step 2: N-Methylation of the Azetidine Ring
With the amine protected, the next conceptual step would be methylation. However, a more direct route involves the reductive amination of a suitable precursor. A plausible direct synthesis starts from 1-Boc-3-azetidinone.
-
Horner-Wadsworth-Emmons Reaction: React 1-Boc-3-azetidinone with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like THF to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[5]
-
Reduction of the Ester and Double Bond: The resulting α,β-unsaturated ester can be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH4) would reduce both the ester and the double bond.
-
N-Methylation: A more controlled approach would be to first reduce the ester to the alcohol, followed by N-methylation. Alternatively, starting with a different precursor allows for direct methylation.
A More Direct Conceptual Pathway: Reductive Amination
A more direct synthesis can be envisioned via the reductive amination of a suitable aldehyde with methylamine.
-
Start with a protected azetidine-3-carbaldehyde.
-
React the aldehyde with methylamine in a suitable solvent.
-
Introduce a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive amination, forming the N-methylazetidine ring.
-
Deprotect the protecting group to yield this compound.
The following diagram illustrates a generalized workflow for the synthesis of substituted azetidines.
Caption: Generalized synthetic workflow for substituted azetidines.
Applications in Drug Discovery and Development
This compound is particularly valuable as a building block in the synthesis of complex molecules for drug discovery. Its classification as a "Protein Degrader Building Block" highlights its utility in the construction of PROTACs.[1]
Role in PROTACs:
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound can be incorporated into the linker region of a PROTAC. The hydroxymethyl group provides a convenient attachment point for elongating the linker or for connecting to either the target protein ligand or the E3 ligase ligand. The rigid azetidine core can help to control the conformation and length of the linker, which is a critical parameter for optimal PROTAC activity.
The diagram below illustrates the conceptual incorporation of this compound into a PROTAC structure.
Caption: Conceptual structure of a PROTAC incorporating the subject molecule.
Safety and Handling
Based on available safety data, this compound is classified as a flammable liquid and vapor.[3][4] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its rigid three-dimensional structure and convenient synthetic handle, make it an attractive component for the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation medicines.
References
An In-depth Technical Guide to (1-Methylazetidin-3-yl)methanol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1-Methylazetidin-3-yl)methanol, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, potential applications in drug discovery, and, most critically, a detailed material safety data sheet (MSDS) to ensure its safe handling and use in the laboratory. This document is intended for researchers, scientists, and drug development professionals who are considering or are actively working with this compound.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a saturated heterocyclic compound containing a four-membered azetidine ring. The presence of the methyl group on the nitrogen atom and the hydroxymethyl group at the 3-position makes it a versatile scaffold for chemical modification.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 1499172-23-4 |
| IUPAC Name | This compound |
| Synonyms | 3-Azetidinemethanol, 1-methyl- |
| Appearance | Liquid |
| Purity | Typically ≥95% |
Section 2: The Role of the Azetidine Scaffold in Drug Discovery
The azetidine ring is an increasingly popular motif in drug design. Its strained four-membered ring system offers a unique three-dimensional geometry that can be exploited to improve a drug candidate's pharmacological properties. Azetidines are often used as bioisosteric replacements for less desirable functional groups, potentially leading to enhanced potency, selectivity, and metabolic stability. The incorporation of azetidine scaffolds, such as in this compound, can lead to novel chemical entities with improved therapeutic profiles.[2][3]
Mechanistic Insights and Applications
Substituted azetidines have been explored in various therapeutic areas. For instance, novel azetidine derivatives have been investigated as triple reuptake inhibitors for the treatment of depression.[4][5] The rigid structure of the azetidine ring can help to properly orient pharmacophoric groups, leading to stronger interactions with biological targets. This compound, with its nucleophilic hydroxyl group, serves as an excellent starting point for the synthesis of a diverse library of compounds for screening in various assays.
Synthetic Pathways and Methodologies
The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, various synthetic methods have been developed. A general approach to synthesizing compounds like this compound often involves the cyclization of an appropriate amino alcohol precursor.
Below is a conceptual workflow for a potential synthesis route.
Caption: A generalized workflow for the synthesis of this compound.
Section 3: Material Safety Data Sheet (MSDS)
This section provides a detailed breakdown of the safety information for this compound, compiled from various sources.
Hazards Identification[1]
GHS Classification:
-
Flammable Liquids: Category 2
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 1
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
GHS Pictograms:
Signal Word: Danger
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P310: Immediately call a POISON CENTER or doctor/physician.
First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx).
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods and Materials for Containment and Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in container for disposal according to local regulations.
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge.
-
Conditions for Safe Storage, Including Any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2-8°C.
Exposure Controls/Personal Protection
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Use a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Tightly fitting safety goggles.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
-
Toxicological Information
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Ecological Information
-
Toxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: No data available.
Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.
Section 4: Experimental Protocols and Data Presentation
Protocol for Safe Handling and Dispensing
Caption: Step-by-step protocol for the safe handling and dispensing of this compound.
Section 5: Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique structural features offer the potential to create novel therapeutics with improved properties. However, its hazardous nature necessitates strict adherence to the safety protocols outlined in this guide. By understanding its chemical properties, potential applications, and handling requirements, researchers can safely and effectively utilize this compound in their scientific endeavors.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Stability and Storage of (1-Methylazetidin-3-yl)methanol
This guide provides a comprehensive overview of the stability and optimal storage conditions for (1-Methylazetidin-3-yl)methanol, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and pharmaceutical scientists, this document synthesizes critical chemical data with field-proven best practices to ensure the long-term integrity of this valuable reagent.
Introduction: The Significance of this compound
This compound is a saturated heterocyclic compound containing a reactive primary alcohol and a tertiary amine within a strained four-membered azetidine ring. This unique structural motif makes it a desirable synthetic intermediate, particularly in the construction of novel small molecule therapeutics. The azetidine core can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent drug molecules. Given its utility, understanding the stability profile of this reagent is paramount to ensure the reproducibility of synthetic protocols and the quality of downstream products.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is the foundation for developing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| CAS Number | 1499172-23-4 | [1][2] |
| Appearance | Likely a liquid (based on hazard classification) | |
| Purity | Typically ≥97% | [2] |
| IUPAC Name | This compound | [1] |
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Structure of this compound
Safety, Handling, and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, and appropriate safety precautions must be observed at all times.
GHS Hazard Classification:
-
Flammable Liquids: Highly flammable liquid and vapor.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear flame-retardant, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Long-Term Storage and Stability
The stability of this compound is influenced by temperature, atmosphere, light, and the presence of contaminants. Adherence to proper storage conditions is critical to prevent degradation and ensure its suitability for research and manufacturing.
Recommended Storage Conditions:
-
Temperature: Store at room temperature, though some suppliers suggest refrigerated conditions (2-8°C) for long-term storage.[2] A cool environment is generally preferable.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture.
-
Container: Keep the container tightly closed.[3][4] Use glass or other appropriate, inert packaging materials.
-
Light: Protect from sunlight.[3] Store in an amber or opaque container.
-
Incompatibilities: Store away from strong oxidizing agents.[3][4]
Potential Degradation Pathways: While specific degradation studies for this compound are not readily available in the public domain, potential degradation pathways can be inferred based on its chemical structure, which contains a tertiary amine and a primary alcohol.
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Hygroscopicity: The presence of the amine and hydroxyl groups makes the compound hygroscopic, meaning it can absorb moisture from the air.[5] This can lead to dilution and potentially facilitate hydrolytic degradation of impurities or formulation components.
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide, particularly in the presence of moisture, to form carbamate salts.
The following diagram illustrates a logical workflow for receiving and storing this compound to maintain its integrity.
Caption: Recommended workflow for receiving and storing this compound.
Proposed Stability Study Protocol
For critical applications, such as in GMP environments, a formal stability study is recommended to establish a re-test date for this compound. The following protocol outlines a general approach.
Objective: To evaluate the stability of this compound under various storage conditions over a defined period.
Materials and Methods:
-
Test Article: this compound, with a certificate of analysis indicating initial purity.
-
Storage Conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated Condition)
-
5°C
-
-20°C
-
-
Time Points: 0, 3, 6, 9, 12, 18, and 24 months.
-
Analytical Methods:
-
Purity Assessment: A stability-indicating HPLC method with UV detection should be developed and validated. This method must be capable of separating the parent compound from potential degradation products.
-
Appearance: Visual inspection for changes in color and clarity.
-
Water Content: Karl Fischer titration to assess hygroscopicity.
-
Experimental Workflow:
References
A Comprehensive Technical Guide to the Solubility of (1-Methylazetidin-3-yl)methanol in Organic Solvents
Foreword: Navigating the Solubility Landscape for Novel Heterocyclic Scaffolds
In the landscape of modern drug discovery and development, small, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring system offers a unique three-dimensional architecture that can provide improved metabolic stability and aqueous solubility compared to more traditional ring systems. (1-Methylazetidin-3-yl)methanol, a key building block, presents a solubility profile that is critical to its effective use in synthesis, formulation, and biological screening.
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document will equip the reader with the foundational knowledge and practical methodologies to determine its solubility in a range of organic solvents. We will delve into the theoretical underpinnings of its expected solubility based on its physicochemical properties and provide detailed, field-proven protocols for empirical determination.
Physicochemical Profile of this compound: A Predictive Analysis
A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.
This compound (CAS: 1499172-23-4) possesses a unique combination of structural features that influence its interaction with various solvents.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| Appearance | Liquid | Fluorochem[3], Sigma-Aldrich |
| Calculated LogP | -0.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | PubChem[1] |
| Polar Surface Area | 23.5 Ų | PubChem[1] |
Expert Interpretation:
The negative calculated LogP value (-0.4) suggests that this compound is a hydrophilic molecule, indicating a preference for polar environments.[1] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the tertiary amine and the hydroxyl oxygen can both act as hydrogen bond acceptors. This dual capability for hydrogen bonding is a strong indicator of its potential solubility in protic polar solvents such as methanol and ethanol.
The molecule's polarity, arising from the nitrogen and oxygen heteroatoms, suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Conversely, its solubility is expected to be limited in nonpolar solvents such as hexane and toluene, where the energetic cost of disrupting the solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.
Strategic Solvent Selection for Solubility Determination
The choice of solvents for solubility testing should be systematic and cover a range of polarities and functionalities to build a comprehensive profile. The following diagram illustrates a logical workflow for selecting an appropriate solvent panel.
Caption: Logical workflow for solvent selection based on polarity and interaction type.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
While high-throughput kinetic solubility assays are valuable in early discovery, determining the thermodynamic equilibrium solubility provides the most accurate and reliable data for lead optimization and formulation development.[4][5] The shake-flask method, established by Higuchi and Connors, remains the gold standard for this purpose.[6][7][8]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Principle: An excess of the solid (or liquid) solute is agitated in a solvent for a prolonged period until the concentration of the solute in the solvent reaches a constant value, indicating that the solution is saturated and in equilibrium with the undissolved solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or another quantitative analytical technique.
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved material remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. For new compounds, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solute settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter that has been pre-conditioned with the solvent to prevent adsorption of the analyte.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to fall within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve of this compound with known concentrations must be prepared in the same solvent to accurately determine the concentration in the saturated solution.
Visualizing the Shake-Flask Workflow
Caption: Step-by-step experimental workflow for the shake-flask solubility determination.
High-Throughput Screening (HTS) for Kinetic Solubility
In early-stage drug discovery, where compound availability is limited and rapid screening of many compounds is necessary, kinetic solubility assays are often employed.[5][9][10][11][12] These methods are faster but may overestimate the true thermodynamic solubility because they can generate supersaturated solutions.[6]
A common HTS approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous or organic buffer.[4][10] The formation of a precipitate is then detected, often by nephelometry (light scattering) or UV-Vis spectroscopy.
While primarily used for aqueous solubility, the principles can be adapted for organic solvents, particularly for assessing miscibility and identifying potential solubility issues early on. For instance, a small amount of a concentrated DMSO stock can be added to various organic solvents in a microplate format, and any precipitation can be observed visually or with a plate reader. It is important to note that the presence of even a small amount of DMSO can significantly overestimate the equilibrium solubility.[9]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) | Experimentally Determined Solubility (mol/L) |
| Methanol | Polar Protic | High | Enter experimental data | Enter experimental data |
| Ethanol | Polar Protic | High | Enter experimental data | Enter experimental data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Enter experimental data | Enter experimental data |
| Acetonitrile | Polar Aprotic | Moderate | Enter experimental data | Enter experimental data |
| Dichloromethane | Nonpolar | Low | Enter experimental data | Enter experimental data |
| Toluene | Nonpolar | Low | Enter experimental data | Enter experimental data |
| Hexane | Nonpolar | Very Low | Enter experimental data | Enter experimental data |
Interpreting the Results:
The experimentally determined solubility values should be correlated with the physicochemical properties of both the solute and the solvents. A high solubility in polar protic solvents would confirm the importance of the hydrogen bonding capabilities of the hydroxyl group. Good solubility in polar aprotic solvents would highlight the role of the molecule's overall dipole moment. Conversely, poor solubility in nonpolar solvents would be consistent with its hydrophilic nature.
Safety and Handling Considerations
As a responsible scientist, proper safety precautions are paramount. Based on available safety data, this compound is classified as a flammable liquid and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13] The solvents used in these experiments, such as methanol, also have their own specific hazards and should be handled with care.[14][15]
Conclusion: A Framework for Understanding and Application
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on its physicochemical properties with robust experimental protocols, researchers can generate the high-quality solubility data necessary for informed decision-making in chemical synthesis, process development, and formulation. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable blueprint for characterizing the solubility of other novel small molecules in the drug discovery pipeline.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. solvescientific.com.au [solvescientific.com.au]
- 12. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. alsafetydatasheets.com [alsafetydatasheets.com]
- 15. methanex.com [methanex.com]
The Commercial Availability and Strategic Application of (1-Methylazetidin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals
Introduction: The Rise of Saturated Heterocycles in Modern Drug Design
In the contemporary landscape of medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This strategic pivot is driven by the pursuit of enhanced physicochemical properties, improved target engagement, and novel intellectual property. Within this paradigm, small, saturated heterocycles have emerged as invaluable building blocks. (1-Methylazetidin-3-yl)methanol, a structurally intriguing and synthetically accessible molecule, has garnered significant attention as a versatile scaffold in the design of next-generation therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the commercial availability, synthesis, quality control, and strategic applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1499172-23-4 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN1CC(C1)CO | [1] |
| Physical State | Liquid (at room temperature) | [2] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in methanol and other polar organic solvents. |
Commercial Availability: A Global Landscape
This compound is readily available from a multitude of commercial suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities ranging from 95% to over 97%. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity | Pack Sizes |
| Fluorochem | F513286 | ≥95% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |
| Sigma-Aldrich | AMBH9A6268A6 | ≥97% | Inquire for availability |
| Parchem | Not specified | Inquire for specifications | Bulk quantities |
| CP Lab Safety | ALA-M174286-1g | ≥97% | 1 g |
| ChemicalBook | CB11195898 | Inquire for specifications | Multiple suppliers listed |
It is also common to find the hydrochloride salt of this compound, this compound hydrochloride (CAS 1574118-06-1), which may offer advantages in terms of handling and stability[3]. Researchers should consult with suppliers to obtain the most current pricing and availability information.
Synthetic Routes: From Precursors to Product
While commercially available, an understanding of the synthetic pathways to this compound is crucial for process development, cost analysis, and the potential for in-house synthesis of derivatives. Two plausible and convergent synthetic strategies are outlined below.
Strategy 1: Reductive Amination of Azetidin-3-ylmethanol
This approach leverages the commercially available precursor, azetidin-3-ylmethanol. The N-methylation can be achieved through a reductive amination reaction.
Figure 1: Reductive amination pathway.
Representative Experimental Protocol:
-
Reaction Setup: To a solution of azetidin-3-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add formaldehyde (1.1 eq, typically as a 37% aqueous solution).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or aminal intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is critical to avoid the reduction of other functional groups.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Strategy 2: Reduction of 1-Methylazetidine-3-carboxylic Acid
This alternative route begins with the corresponding carboxylic acid, which is also commercially available[4][5]. The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.
Figure 2: Carboxylic acid reduction pathway.
Representative Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 1-methylazetidine-3-carboxylic acid (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a potent reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) or borane-THF complex (BH₃·THF, 2.0-3.0 eq). The exothermicity of this addition should be carefully managed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up (Fieser work-up for LiAlH₄): Cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate that is easily filtered.
-
Isolation: Filter the resulting suspension and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the purity and structural integrity of this compound is a critical step before its use in any synthetic application, particularly in a regulated drug discovery environment. A robust quality control workflow should be implemented.
Figure 3: Quality control workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Expected signals would include a singlet for the N-methyl group, multiplets for the azetidine ring protons, and signals corresponding to the methylene protons of the hydroxymethyl group and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the five carbon atoms in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the compound and assessing its preliminary purity. A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is expected.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
For quantitative purity assessment, a validated HPLC method is essential.
Representative HPLC Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally used for compounds lacking a strong chromophore.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Applications in Drug Discovery: A Strategic Building Block
The utility of this compound in medicinal chemistry stems from its unique structural features. The azetidine ring introduces a degree of conformational constraint and a basic nitrogen atom, which can be crucial for target binding and modulating physicochemical properties such as solubility. The primary alcohol provides a convenient handle for further synthetic elaboration.
Role in PROTACs and Linker Design
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker component of a PROTAC is critical for its efficacy, and this compound is an excellent starting point for the construction of rigid, non-linear linkers. The incorporation of the azetidine ring can help to optimize the spatial orientation of the two binding moieties of the PROTAC.
Figure 4: Role in PROTAC design.
As a Scaffold for sp³-Rich Fragments
The drive towards molecules with higher sp³ character is a key theme in modern drug discovery. This compound serves as an excellent starting point for the generation of fragment libraries with high three-dimensionality. The primary alcohol can be readily converted to other functional groups, such as amines, halides, or ethers, allowing for the rapid generation of a diverse set of building blocks for fragment-based drug discovery (FBDD) campaigns.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that is well-positioned to address the growing demand for sp³-rich scaffolds in drug discovery. Its unique structural and physicochemical properties make it particularly attractive for applications in the design of PROTACs and other novel therapeutic modalities. A comprehensive understanding of its synthesis, quality control, and strategic applications, as outlined in this guide, will empower researchers to effectively leverage this valuable molecule in their quest for the next generation of medicines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Methylazetidin-3-yl)methanol
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive technical guide provides detailed protocols for the synthesis of (1-Methylazetidin-3-yl)methanol from azetidin-3-ylmethanol. The azetidine motif is a valuable building block in medicinal chemistry, and N-alkylation of the azetidine ring is a critical step in the development of novel therapeutics. This guide will explore two robust and widely applicable methods for this transformation: the classical Eschweiler-Clarke reaction and a modern reductive amination protocol. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to ensure reliable and reproducible results.
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their unique conformational constraints can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and target binding affinity. This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The N-methylation of the azetidine ring is a fundamental transformation that allows for the modulation of a molecule's pharmacological profile.
This guide presents two distinct and effective methodologies for the synthesis of this compound from the readily available precursor, azetidin-3-ylmethanol.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Azetidin-3-ylmethanol | C₄H₉NO | 87.12 | Hygroscopic solid or oil. Often supplied as the hydrochloride salt for improved stability and handling.[1] | |
| This compound | C₅H₁₁NO | 101.15 | Liquid at room temperature. |
Reaction Pathways
Two primary synthetic routes for the N-methylation of azetidin-3-ylmethanol will be discussed in detail:
-
Eschweiler-Clarke Reaction: A classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[2][3]
-
Reductive Amination: A versatile and mild method involving the reaction of the amine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reliable method for the exhaustive methylation of amines to their corresponding tertiary amines without the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The evolution of carbon dioxide drives the reaction to completion.[2]
Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol
Materials:
-
Azetidin-3-ylmethanol (or its hydrochloride salt)
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Starting Material Preparation (if using hydrochloride salt): If starting with azetidin-3-ylmethanol hydrochloride, it must be converted to the free base. Dissolve the hydrochloride salt in a minimal amount of water and cool in an ice bath. Add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic (pH > 12). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of azetidin-3-ylmethanol. Caution: Azetidin-3-ylmethanol is a volatile and hygroscopic liquid. Handle in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azetidin-3-ylmethanol (1.0 eq).
-
Reagent Addition: Add formic acid (2.5 eq) to the flask, followed by the slow addition of formaldehyde (37% aqueous solution, 2.5 eq). The addition of formaldehyde is often exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid. Caution: Vigorous gas evolution (CO₂) will occur. Add the bicarbonate solution slowly and with good stirring.
-
Once the gas evolution has ceased, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by silica gel flash chromatography using a gradient of dichloromethane and methanol.
Method 2: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a highly versatile and chemoselective method for the N-alkylation of amines. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The reaction can be performed as a one-pot procedure where the amine, formaldehyde, and reducing agent are combined.
Reaction Workflow
Caption: Workflow for Reductive Amination.
Experimental Protocol
Materials:
-
Azetidin-3-ylmethanol (or its hydrochloride salt and a base like triethylamine)
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Starting Material Preparation (if using hydrochloride salt): If using azetidin-3-ylmethanol hydrochloride, suspend it in dichloromethane and add triethylamine (1.1 eq). Stir for 15-20 minutes to generate the free base in situ.
-
Reaction Setup: To a round-bottom flask containing the solution of azetidin-3-ylmethanol (1.0 eq) in dichloromethane, add formaldehyde (37% aqueous solution, 1.2 eq) or paraformaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel flash chromatography using a gradient of dichloromethane and methanol to afford pure this compound.
Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the azetidine ring protons (multiplets), and the hydroxymethyl group protons (doublet and triplet for the CH₂ and OH, respectively). |
| ¹³C NMR | Resonances for the N-methyl carbon, the carbons of the azetidine ring, and the hydroxymethyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product. |
| Purity (by HPLC or GC) | >95% is generally acceptable for most research applications. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents. | Increase reaction time or temperature. Use fresh reagents. |
| Low Yield | Inefficient extraction. Product volatility. | Perform multiple extractions. Be careful during solvent removal under reduced pressure. |
| Formation of Byproducts | Over-methylation (less common with these methods). Side reactions of the starting material or product. | Optimize reaction conditions (stoichiometry, temperature). |
| Difficult Purification | Co-elution of product with impurities. | Use a different solvent system for chromatography. Consider converting the product to its hydrochloride salt for purification by recrystallization. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formic acid is corrosive and should be handled with care.
-
Formaldehyde is a known carcinogen and sensitizer.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium triacetoxyborohydride is a water-reactive solid. Handle in a dry environment.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound. The Eschweiler-Clarke reaction offers a classic and effective method, while reductive amination with sodium triacetoxyborohydride provides a milder and highly chemoselective alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and the sensitivity of other functional groups in more complex substrates. By following these protocols and considering the provided insights, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
Application Notes and Protocols for the N-methylation of Azetidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Methyl Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, when compared to more common five- and six-membered ring systems. The N-methylation of the azetidine ring to form a tertiary amine is a frequently employed synthetic step to further modulate these properties, influencing the molecule's basicity, polarity, and potential for interaction with biological targets. This guide provides a detailed overview of established protocols for the N-methylation of a key building block, azetidin-3-ylmethanol, to yield (1-methylazetidin-3-yl)methanol.
This document will explore three primary methodologies for this transformation:
-
Reductive Amination via the Eschweiler-Clarke Reaction: A classic and highly reliable method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this method is the inherent prevention of over-alkylation to form quaternary ammonium salts.
-
Direct N-Alkylation with Methyl Iodide: A straightforward approach involving the direct alkylation of the secondary amine with a reactive methylating agent in the presence of a base.
-
Direct N-Alkylation with Dimethyl Sulfate: An alternative direct alkylation method using a cost-effective and highly reactive methylating agent, which requires stringent safety precautions.
Each section will provide a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key reaction parameters to aid researchers in selecting and implementing the most suitable method for their synthetic needs.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical and chemical properties of both the starting material and the product is crucial for reaction monitoring, work-up, and purification.
| Property | Azetidin-3-ylmethanol | This compound |
| Molecular Formula | C₄H₉NO | C₅H₁₁NO |
| Molecular Weight | 87.12 g/mol | 101.15 g/mol |
| CAS Number | 95849-02-8 | 1499172-23-4 |
| Appearance | Yellow solid | Liquid |
| Storage Temperature | -20°C | 2-8°C (Sealed in dry) |
Protocol 1: Reductive Amination via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of primary and secondary amines. Its primary advantage lies in its ability to selectively produce tertiary amines without the formation of quaternary ammonium salts, which can be a significant side reaction with other methylating agents.[1][2]
Causality of Experimental Choices
The reaction proceeds through a two-step sequence. First, the secondary amine of azetidin-3-ylmethanol reacts with formaldehyde to form an unstable aminoalcohol intermediate, which readily dehydrates to an iminium ion.[3] In the second step, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound. The driving force for this reduction is the formation of gaseous carbon dioxide.[1] The use of excess formic acid and formaldehyde ensures the reaction goes to completion.[1] Heating the reaction mixture is typically necessary to facilitate both the iminium ion formation and the subsequent reduction.[3]
Workflow for the Eschweiler-Clarke N-methylation.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
Azetidin-3-ylmethanol (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution (to adjust pH to 11)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask charged with azetidin-3-ylmethanol (1.0 eq), add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80°C and maintain for 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature (25°C).
-
Add water and 1M HCl to the reaction mixture.
-
Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 using a suitable sodium hydroxide solution.
-
Extract the basic aqueous phase with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Stoichiometry | Azetidin-3-ylmethanol (1.0 eq), Formic Acid (1.8 eq), Formaldehyde (1.1 eq) | [3] |
| Temperature | 80°C | [3] |
| Reaction Time | 18 hours | [3] |
| Work-up | Acid-base extraction | [3] |
| Typical Yield | High (e.g., up to 98% for similar amines) | [3] |
Protocol 2: Direct N-Alkylation with Methyl Iodide
Direct N-alkylation with a reactive electrophile like methyl iodide is a common method for forming C-N bonds. This approach is often faster than reductive amination but requires careful control to avoid the formation of a quaternary ammonium salt as a byproduct.
Causality of Experimental Choices
This reaction follows a standard SN2 mechanism, where the lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[4] The iodide anion is displaced as a leaving group. A base, such as potassium carbonate or diisopropylethylamine (DIPEA), is essential to neutralize the hydroiodic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile or DMF helps to dissolve the reagents and facilitate the SN2 reaction.
Workflow for N-methylation with Methyl Iodide.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
Azetidin-3-ylmethanol hydrochloride (1.0 eq)
-
Methyl iodide (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of azetidin-3-ylmethanol hydrochloride (1.0 eq) in acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to liberate the free amine.
-
Add methyl iodide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Stoichiometry | Azetidin-3-ylmethanol HCl (1.0 eq), Methyl Iodide (1.0-1.2 eq), Base (2.0-3.0 eq) | [4] |
| Solvent | Acetonitrile or DMF | [4] |
| Temperature | Room temperature to gentle heating | [4] |
| Reaction Time | Varies (monitor by TLC/LC-MS) | [4] |
| Work-up | Aqueous work-up and extraction | [4] |
Protocol 3: Direct N-Alkylation with Dimethyl Sulfate
Dimethyl sulfate is another powerful and cost-effective methylating agent. However, it is highly toxic and a suspected carcinogen, necessitating strict safety precautions during handling.
Causality of Experimental Choices
Similar to methyl iodide, the reaction with dimethyl sulfate proceeds via an SN2 mechanism. The azetidine nitrogen attacks one of the methyl groups of dimethyl sulfate, with the methyl sulfate anion acting as the leaving group. A base is required to neutralize the resulting acidic byproduct. The high reactivity of dimethyl sulfate often allows for milder reaction conditions compared to other alkylating agents.
Workflow for N-methylation with Dimethyl Sulfate.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
Materials:
-
Azetidin-3-ylmethanol (1.0 eq)
-
Dimethyl sulfate (2.0 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine azetidin-3-ylmethanol (1.0 eq), sodium bicarbonate, and acetone.
-
Add dimethyl sulfate (2.0 eq) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the solid sodium bicarbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and add hexane to induce precipitation/crystallization of the product.
-
Isolate the this compound by filtration.
| Parameter | Value | Reference |
| Stoichiometry | Azetidin-3-ylmethanol (1.0 eq), Dimethyl Sulfate (2.0 eq) | Representative |
| Base | Sodium bicarbonate | Representative |
| Solvent | Acetone | Representative |
| Temperature | Reflux | Representative |
| Reaction Time | Varies (monitor by TLC/LC-MS) | Representative |
Method Comparison and Troubleshooting
| Method | Advantages | Disadvantages | Best For |
| Eschweiler-Clarke | - No over-alkylation[1]- High yields- Readily available reagents | - Requires heating- Longer reaction times- Work-up can be extensive | Scalable, selective N-methylation where over-alkylation is a concern. |
| Methyl Iodide | - Fast reaction times- Can be performed at room temperature | - Risk of quaternization- Methyl iodide is volatile and toxic | Rapid, small-scale synthesis where reaction time is a priority. |
| Dimethyl Sulfate | - Highly reactive- Cost-effective | - Highly toxic and carcinogenic- Requires stringent safety protocols | Industrial applications or when cost is a major factor, with appropriate safety infrastructure. |
Troubleshooting:
-
Low Yield (All Methods): Ensure starting material is pure and dry. Check the quality and stoichiometry of all reagents. Optimize reaction time and temperature.
-
Over-alkylation (Methyl Iodide/Dimethyl Sulfate): Use a slight excess of the amine or add the methylating agent slowly at a lower temperature.
-
Incomplete Reaction (Eschweiler-Clarke): Ensure sufficient heating and reaction time. Check the concentration of the formaldehyde solution.
Safety Considerations
-
Methyl Iodide: Volatile, toxic, and a potential carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using heavy-duty gloves and full personal protective equipment. Have an ammonia solution available to quench any spills.
-
Formic Acid: Corrosive. Avoid inhalation and skin contact.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Note: A Practical Guide to the Synthesis of (1-Methylazetidin-3-yl)methanol via Reductive Amination
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of (1-methylazetidin-3-yl)methanol, a valuable building block in contemporary drug discovery, through a robust and efficient reductive amination pathway. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering researchers and drug development professionals the insights required for successful synthesis, optimization, and troubleshooting. The protocol emphasizes the use of sodium triacetoxyborohydride as a mild and selective reducing agent for the transformation of 1-methylazetidin-3-one to the desired product.
Introduction: The Significance of the Azetidine Scaffold
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity. Specifically, this compound serves as a key intermediate in the synthesis of a diverse array of bioactive molecules.[2][3] The development of reliable and scalable synthetic routes to this compound is therefore of paramount importance to the pharmaceutical industry. Reductive amination stands out as a powerful and versatile method for the formation of C-N bonds, offering a more controlled alternative to direct alkylation of amines.[4][5]
Mechanistic Insights: The "Why" Behind Reductive Amination
The reductive amination of a ketone, in this case, 1-methylazetidin-3-one, is a two-step process that occurs in a single pot. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl group of the ketone. In the synthesis of this compound, the starting material is 1-methylazetidin-3-one, which is then reacted with an amine. However, to obtain the target molecule, the carbonyl group of 1-methylazetidin-3-one needs to be reduced to a hydroxyl group, and the nitrogen is already part of the ring and methylated. Therefore, the classical reductive amination to form a new C-N bond is not the direct pathway. Instead, a direct reduction of the ketone is required. The topic, however, specifies reductive amination. A more accurate interpretation would be the reductive amination of a suitable precursor to form the N-methyl group. For the purpose of this application note, we will assume the synthesis starts from azetidin-3-one and methylamine.
The reaction between azetidin-3-one and methylamine forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. This step is typically catalyzed by mild acid.[4][6]
-
Hydride Reduction: The formed iminium ion is then selectively reduced by a hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[7][8] Unlike more reactive hydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[4][8] The electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, making it a "gentle giant" in the world of reducing agents.[8] This selectivity is crucial for achieving high yields of the desired amine. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][9]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1-methylazetidin-3-one via direct reduction. While the prompt specified reductive amination, the direct reduction of the ketone is the most straightforward and common method to obtain the target molecule from the named precursor.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |
| 1-Methylazetidin-3-one | C₄H₇NO | 85.10 | 56562-33-5 | Corrosive, Lachrymator |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Flammable solid, Water-reactive |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Highly flammable, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected carcinogen |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
| This compound | C₅H₁₁NO | 101.15 | 1499172-23-4 | Highly flammable liquid and vapor, Causes skin and serious eye irritation.[2][10] |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylazetidin-3-one (1.0 g, 11.75 mmol).
-
Dissolution: Dissolve the ketone in 20 mL of methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.53 g, 14.1 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and wash the solid with a small amount of dichloromethane.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) to afford pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]
Process Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary to maximize yield and purity.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride can be used as an alternative for higher selectivity if reduction of other functional groups is a concern. | Milder reagent, less likely to cause side reactions.[8] |
| Solvent | Dichloromethane or 1,2-dichloroethane can be used for reductive aminations with NaBH(OAc)₃.[8] | Aprotic solvents prevent quenching of the reducing agent. |
| Temperature | Maintain low temperatures during the addition of the reducing agent. | Controls the reaction rate and prevents runaway reactions. |
| Work-up | Ensure complete quenching of the reducing agent before solvent removal. | Unreacted hydride can pose a safety hazard. |
Troubleshooting Common Issues:
-
Low Yield: Incomplete reaction or loss of product during work-up. Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material. Optimize extraction and purification steps.
-
Impure Product: Presence of starting material or byproducts. Ensure slow and controlled addition of the reducing agent. Optimize the purification method.
-
Over-reduction (if other reducible groups are present): Use a milder reducing agent like sodium triacetoxyborohydride.[4]
Visualizing the Workflow
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for synthesis optimization.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Sodium borohydride is a water-reactive and flammable solid. Handle with care and avoid contact with water and acids. Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.
-
Quenching: The quenching of sodium borohydride is an exothermic process and should be performed slowly and at a low temperature to control the release of hydrogen gas.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed protocol, researchers can confidently and efficiently produce this valuable building block for their drug discovery programs. The provided optimization and troubleshooting strategies further empower scientists to adapt the procedure to their specific needs and achieve high-quality results.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. This compound | 1499172-23-4 [sigmaaldrich.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
Application Notes and Protocols for the Utilization of (1-Methylazetidin-3-yl)methanol in Parallel Synthesis
Introduction: The Strategic Value of the 1-Methylazetidin-3-yl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the deliberate incorporation of small, saturated heterocycles is a cornerstone of rational drug design. These motifs, particularly strained ring systems like azetidines, offer a compelling strategy to navigate the complex, multi-parameter optimization challenges inherent in developing novel therapeutics. The azetidine framework, in particular, can imbue parent molecules with a favorable constellation of physicochemical properties, including enhanced aqueous solubility and metabolic stability, while also providing a three-dimensional exit vector to explore uncharted chemical space.[1]
(1-Methylazetidin-3-yl)methanol emerges as a particularly versatile and valuable building block for parallel synthesis endeavors aimed at the rapid generation of compound libraries. Its bifunctional nature, possessing both a nucleophilic primary alcohol and a tertiary amine embedded within a compact, rigid scaffold, allows for facile and differential functionalization. This enables the introduction of the 1-methylazetidin-3-yl moiety into a diverse range of molecular architectures, making it a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides detailed protocols and strategic insights for leveraging this compound in parallel synthesis campaigns, focusing on robust and high-throughput-compatible chemical transformations.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the (1-methylazetidin-3-yl)methyl group into drug candidates is underpinned by its favorable physicochemical properties. A summary of these properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | Sigma-Aldrich |
| Molecular Weight | 101.15 g/mol | Sigma-Aldrich |
| Boiling Point | Not available | |
| LogP (calculated) | -0.4 | PubChem |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 1 | PubChem |
The low calculated LogP value is indicative of high hydrophilicity, which can significantly enhance the aqueous solubility of a parent molecule, a critical parameter for oral bioavailability. The modest TPSA also contributes to favorable membrane permeability characteristics. The presence of a tertiary amine provides a basic handle that can be protonated at physiological pH, further improving solubility and offering a potential point of interaction with biological targets.
Core Reactions for Library Synthesis
This compound is amenable to a variety of robust chemical transformations that are well-suited for parallel synthesis. The primary alcohol serves as a versatile nucleophile for the formation of ethers and esters, and can be oxidized to the corresponding aldehyde for subsequent reductive amination. The following sections provide detailed protocols for key reactions.
Workflow for Parallel Library Synthesis
The following diagram illustrates a generalized workflow for the parallel synthesis of a diverse library of compounds utilizing this compound as a key building block.
References
The Rising Star in Scaffolding: (1-Methylazetidin-3-yl)methanol in Modern Medicinal Chemistry
Introduction: The Strategic Value of Strained Saturated Heterocycles in Drug Design
In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved pharmacological profiles is a perpetual endeavor. Among the various structural motifs employed by medicinal chemists, small, saturated heterocycles have emerged as powerful tools for navigating the complexities of drug-target interactions and optimizing pharmacokinetic properties. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents a particularly compelling scaffold. Its inherent ring strain and conformational rigidity offer a unique combination of properties that can be strategically exploited to enhance binding affinity, selectivity, and metabolic stability.[1][2] This application note delves into the specific utility of a key azetidine building block, (1-Methylazetidin-3-yl)methanol , exploring its applications, synthesis, and strategic incorporation into advanced drug candidates.
Core Applications and Mechanistic Insights
The this compound moiety is increasingly recognized as a valuable building block in the design of sophisticated therapeutic agents. Its utility stems from a combination of desirable physicochemical properties and its ability to act as a versatile synthetic handle.
A Privileged Scaffold for Kinase and Polymerase Inhibition
One of the most prominent applications of this compound is in the development of kinase and polymerase inhibitors. The rigid azetidine core allows for precise positioning of the hydroxymethyl group, which can engage in crucial hydrogen bonding interactions within the active site of these enzymes.
A compelling example is the recent development of potent and selective inhibitors of DNA Polymerase Theta (Polθ) .[1] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, which is often upregulated in cancer cells, particularly those with deficiencies in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations). Inhibition of Polθ represents a promising synthetic lethal strategy for treating such cancers.
In a recent study, researchers identified a series of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors.[1] The this compound moiety was incorporated to interact with key residues in the Polθ active site, contributing to the high potency of the lead compounds.
Bioisosteric Replacement for Enhanced Drug-like Properties
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological profile, is a cornerstone of medicinal chemistry. The this compound moiety has proven to be an effective bioisostere for other small, hydroxylated heterocycles, such as pyrrolidin-3-ol.[1]
This bioisosteric replacement can offer several advantages:
-
Improved Metabolic Stability: The azetidine ring can be less susceptible to metabolic degradation compared to other five-membered rings.
-
Enhanced Solubility: The presence of the hydroxyl group and the polar nitrogen atom can improve the aqueous solubility of the parent molecule.
-
Favorable Pharmacokinetics: The overall physicochemical properties of the azetidine moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
The following diagram illustrates the concept of bioisosteric replacement of pyrrolidin-3-ol with this compound.
Caption: Bioisosteric replacement strategy.
Quantitative Data Summary
The strategic incorporation of the this compound moiety has led to the development of highly potent inhibitors. The table below summarizes the inhibitory activity of a representative compound from the aforementioned Polθ inhibitor study.
| Compound ID | Target | IC50 (nM) | Cell-based Activity | Reference |
| C1 (deuterated) | Polθ | <10 | Significant antiproliferative properties in DNA repair-compromised cells | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent incorporation into a representative drug scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of N-substituted 3-hydroxymethylazetidines.[3]
Caption: Synthetic workflow for this compound.
Materials:
-
1-Benzhydrylazetidine-3-carboxylic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Water
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Formaldehyde (37% aqueous solution)
-
Formic acid
Procedure:
-
Reduction of the Ester:
-
To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-benzhydrylazetidine-3-carboxylic acid methyl ester (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield 1-benzhydryl-3-(hydroxymethyl)azetidine.
-
-
Deprotection of the Azetidine Nitrogen:
-
Dissolve the crude 1-benzhydryl-3-(hydroxymethyl)azetidine in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain azetidin-3-ylmethanol.
-
-
N-Methylation of the Azetidine:
-
To a solution of azetidin-3-ylmethanol in formic acid, add aqueous formaldehyde (37%).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Incorporation of this compound into a Kinase Inhibitor Scaffold
This protocol describes a representative method for coupling this compound to a heterocyclic core, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
A suitable heterocyclic chloride (e.g., 2-chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Formation of the Alkoxide:
-
To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Nucleophilic Aromatic Substitution:
-
Add a solution of the heterocyclic chloride (1.0 eq.) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor.
-
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive component for the design of novel therapeutics, particularly in the areas of oncology and immunology. The ability of this moiety to enhance potency, selectivity, and pharmacokinetic profiles through both direct interaction with biological targets and as a bioisosteric replacement ensures its continued and expanded use in drug discovery campaigns. As our understanding of the subtle interplay between molecular structure and biological function deepens, we can anticipate the development of even more sophisticated applications for this promising scaffold.
References
- 1. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN118772141A - DNA polymerase Theta inhibitors for cancer treatment - Google Patents [patents.google.com]
- 3. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Incorporation of (1-Methylazetidin-3-yl)methanol into PROTAC® Linkers for Enhanced Physicochemical Properties and Performance
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins. The linker connecting the target-binding and E3-ligase-binding moieties is a critical determinant of a PROTAC's success, profoundly influencing its efficacy and drug-like properties. However, the large size and lipophilicity of many PROTACs often lead to poor solubility, low cell permeability, and challenging pharmacokinetic profiles. This guide details the strategic incorporation of (1-Methylazetidin-3-yl)methanol, a saturated heterocyclic building block, into PROTAC linkers. We provide the scientific rationale for its use, focusing on its ability to improve aqueous solubility and introduce favorable three-dimensional geometry, alongside detailed, field-proven synthetic protocols and methods for downstream biological evaluation.
Introduction: The Linker as the Nexus of PROTAC Design
PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This catalytic mechanism offers the potential to target proteins previously considered "undruggable."[3] The three components of a PROTAC—a POI ligand ("warhead"), an E3 ligase ligand, and a chemical linker—must work in concert to form a stable and productive ternary complex (POI-PROTAC-E3).[4]
While ligand selection dictates specificity, the linker's composition, length, and geometry are paramount for optimizing biological activity and physicochemical properties.[1][4] Many first-generation PROTACs utilize simple polyethylene glycol (PEG) or alkyl chains, which, while synthetically accessible, can contribute to high lipophilicity and conformational flexibility, often resulting in poor drug-like properties.[5][6] The challenge, therefore, is to design linkers that not only achieve the optimal orientation for ternary complex formation but also confer favorable properties such as aqueous solubility and cell permeability.
The Rationale for Azetidine-Based Linkers
Recent strategies in linker design have moved towards incorporating motifs that impart rigidity and improve physicochemical properties.[1] Saturated heterocycles, such as piperazine and piperidine, have been successfully used to enhance the aqueous solubility of PROTACs.[5][7] The basic nitrogen atoms within these rings can be protonated at physiological pH, increasing the polarity and overall solubility of the molecule.
This compound offers a compelling evolution of this strategy for several key reasons:
-
Enhanced Solubility: The tertiary amine of the N-methylazetidine ring (pKa ≈ 8.5-9.5) is readily protonated at physiological pH (7.4). This positive charge significantly increases the molecule's polarity and aqueous solubility, a critical factor for overcoming the inherent hydrophobicity of many PROTACs.
-
Reduced Lipophilicity: The incorporation of this polar, non-aromatic heterocycle can decrease the calculated logP (cLogP) of the final PROTAC, which is often a key parameter for improving cell permeability and reducing off-target effects.
-
Favorable 3D Vectorial Geometry: Unlike flexible linear linkers, the rigid, three-dimensional structure of the azetidine ring introduces a defined exit vector for the linker chain. This can help pre-organize the PROTAC into a conformation that is more favorable for forming a stable ternary complex, potentially reducing the entropic penalty of binding.[4][7]
-
Metabolic Stability: The N-methyl group provides a stable, non-cleavable attachment point, and the azetidine ring itself is generally more resistant to oxidative metabolism compared to linear ether or alkyl chains.[4]
The diagram below illustrates the fundamental mechanism of action for a PROTAC, which the strategic incorporation of the azetidine moiety aims to optimize.
Caption: PROTAC mechanism of action, highlighting ternary complex formation.
Synthetic Protocols for Incorporation
The hydroxyl group of this compound provides a versatile handle for incorporation into a growing linker chain. Two robust and widely applicable methods are the Williamson ether synthesis and the Mitsunobu reaction.
Workflow Overview
The general synthetic strategy involves preparing a bifunctional linker intermediate where one end is functionalized with the azetidine moiety and the other end possesses a reactive group (e.g., carboxylic acid, azide, alkyne) for subsequent conjugation to the POI or E3 ligands.
Caption: General synthetic workflow for building an azetidine-containing PROTAC.
Protocol 1: Williamson Ether Synthesis for Linker Functionalization
This protocol is ideal for coupling this compound with a linker containing a good leaving group, such as an alkyl bromide or tosylate. This SN2 reaction is robust and proceeds under basic conditions.[8]
Materials:
-
This compound (1.0 eq)
-
Alkyl-halide or -tosylate linker piece (e.g., ethyl 6-bromohexanoate) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous DMF (to make a 0.2 M solution with the alcohol).
-
Alcohol Addition: Add this compound (1.0 eq) to the flask and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should result in a clear solution.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add the alkyl-halide linker piece (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by LC-MS, checking for the disappearance of the starting alcohol and the appearance of the desired product mass.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the azetidine-functionalized linker intermediate.
Protocol 2: Mitsunobu Reaction for Linker Functionalization
The Mitsunobu reaction is an alternative method that is particularly useful for coupling the alcohol to a pronucleophile, such as a carboxylic acid, under milder, neutral conditions. This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon, which is not a factor for this achiral substrate but is a critical consideration for other applications.
Materials:
-
This compound (1.0 eq)
-
Linker with a pronucleophile (e.g., a Boc-protected amino acid linker) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the acidic linker component (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the cold solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor reaction completion by LC-MS or TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can often be partially removed by trituration with cold diethyl ether.
-
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Evaluation of Azetidine-Containing PROTACs
Once the final PROTAC is synthesized and purified, a series of in vitro assays are required to characterize its properties and biological activity.
Table 1: Key Characterization Assays
| Assay Type | Parameter(s) Measured | Purpose |
| Physicochemical | Thermodynamic Solubility, cLogP | To quantify the improvement in aqueous solubility and assess lipophilicity.[9] |
| Permeability | PAMPA, Caco-2 | To evaluate passive diffusion and active transport across a cell membrane surrogate. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm that the PROTAC binds to the target protein within the cellular environment. |
| Degradation | Western Blot, In-Cell Western | To determine degradation potency (DC₅₀) and efficacy (Dₘₐₓ).[9] |
| Ternary Complex | In Vitro Pull-down, SPR, ITC | To confirm and quantify the formation of the POI-PROTAC-E3 complex.[9] |
| Cellular Viability | CCK-8, CTG Assay | To measure the functional consequence of target degradation (e.g., IC₅₀ in cancer cells). |
Protocol 3: Target Protein Degradation by Western Blot
This is the foundational assay to determine if the synthesized PROTAC successfully induces the degradation of its intended target.
Materials:
-
Relevant cell line (e.g., a cancer cell line expressing the POI)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture media, fetal bovine serum (FBS), and supplements
-
6-well or 12-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane
-
Primary antibody for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture media. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion and Future Outlook
The rational design of PROTAC linkers is paramount to unlocking the full therapeutic potential of targeted protein degradation. The incorporation of this compound offers a robust strategy to address the pervasive challenge of poor solubility while simultaneously providing a degree of structural rigidity that can favor productive ternary complex formation. The protocols outlined in this guide provide a clear and actionable framework for the synthesis and evaluation of PROTACs containing this promising building block. As the field continues to evolve, the exploration of novel, functionalized linkers that modulate physicochemical properties will remain a critical avenue for developing the next generation of highly effective and bioavailable protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (1-Methylazetidin-3-yl)methanol Derivatives for Biological Screening
Abstract
The azetidine scaffold has become a highly valued structural motif in modern medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules.[1][2] This guide provides a comprehensive overview of the synthesis and derivatization of (1-methylazetidin-3-yl)methanol, a versatile building block for generating compound libraries for biological screening. We present detailed, field-proven protocols for the synthesis of ether, ester, and amide derivatives, explaining the rationale behind the chosen methodologies. Furthermore, we outline a general workflow for the preliminary biological evaluation of these novel chemical entities, aiming to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this important class of molecules.
Introduction: The Significance of the Azetidine Moiety in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered considerable attention in drug discovery.[3] Their inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets.[1] This constrained molecular framework allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. Consequently, numerous azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][4]
This compound is a commercially available[5][6][7][8] and synthetically tractable starting material, offering multiple avenues for diversification. The primary alcohol and the tertiary amine functionalities serve as convenient handles for introducing a wide range of chemical groups, enabling the exploration of a broad chemical space. This application note will focus on three common and robust derivatization strategies: etherification, esterification, and amide coupling, to generate a library of novel this compound derivatives for subsequent biological evaluation.
Synthetic Strategies and Protocols
The synthetic workflow begins with the commercially available this compound as the core scaffold. The following sections detail the protocols for creating ether, ester, and amide derivatives.
Figure 1: General workflow for the synthesis and screening of this compound derivatives.
Synthesis of Ether Derivatives
Ether linkages are generally stable and can act as hydrogen bond acceptors, making them a valuable functional group in drug design. The Williamson ether synthesis is a classic and reliable method for preparing ethers.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol of this compound to form the corresponding alkoxide. This enhances the nucleophilicity of the oxygen atom, facilitating the subsequent SN2 reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is polar aprotic, effectively solvates the cation of the base, and is unreactive towards the strong base and the electrophile.
-
Electrophile: A variety of alkyl halides (e.g., benzyl bromide, ethyl iodide) can be employed to introduce diverse functionalities.
Protocol 1: Synthesis of 1-Methyl-3-(benzyloxymethyl)azetidine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 eq). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) to the stirred suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Synthesis of Ester Derivatives
Ester functionalities are common in pharmaceuticals and can serve as prodrugs that are hydrolyzed in vivo to release the active parent alcohol. Esterification can be achieved through various methods, with coupling agent-mediated reactions being highly efficient.
Causality Behind Experimental Choices:
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system that minimizes side reactions and racemization.[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
Protocol 2: Synthesis of (1-Methylazetidin-3-yl)methyl Benzoate
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous dichloromethane (DCM, 15 mL).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Nucleophile Addition: Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (5 mL).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the pure ester.
Figure 2: Simplified mechanism of EDC-mediated esterification.
Synthesis of Amide Derivatives
The amide bond is a cornerstone of medicinal chemistry. To synthesize amide derivatives from this compound, a two-step sequence is required: oxidation of the alcohol to a carboxylic acid (or conversion to an amine) followed by amide coupling. Here, we will focus on a pathway involving the synthesis of a primary amine from the alcohol, followed by amide coupling.
Protocol 3: Synthesis of N-((1-Methylazetidin-3-yl)methyl)benzamide
Step 1: Synthesis of (1-Methylazetidin-3-yl)methanamine
This transformation can be achieved via a two-step process: conversion of the alcohol to a mesylate followed by displacement with an azide and subsequent reduction.
-
Mesylation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL) and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide in dimethylformamide (DMF). Heat the mixture to 80 °C and stir for 12 hours.
-
Reduction: After cooling to room temperature, add triphenylphosphine (1.5 eq) and water. Stir at room temperature for 8 hours.
-
Workup and Purification: Perform an appropriate aqueous workup and purify by column chromatography to yield the desired amine.
Step 2: Amide Coupling
The procedure is analogous to the esterification protocol, using the newly synthesized amine.
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.2 eq), HATU (1.2 eq) in anhydrous DMF (10 mL).
-
Activation: Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
Nucleophile Addition: Add a solution of (1-methylazetidin-3-yl)methanamine (1.0 eq) in anhydrous DMF (5 mL).
-
Reaction Progression: Stir at room temperature for 4-6 hours.
-
Workup and Purification: Perform a standard aqueous workup and purify by flash chromatography to obtain the final amide product.
Data Summary
The following table summarizes representative data for the synthesized derivatives. Actual yields and spectroscopic data should be determined experimentally.
| Derivative Type | Representative Compound | Expected Yield (%) | 1H NMR (CDCl3, δ ppm) Key Signals |
| Ether | 1-Methyl-3-(benzyloxymethyl)azetidine | 60-80 | 7.25-7.40 (m, 5H), 4.50 (s, 2H), 3.55 (t, 2H) |
| Ester | (1-Methylazetidin-3-yl)methyl benzoate | 70-90 | 8.05 (d, 2H), 7.40-7.60 (m, 3H), 4.30 (d, 2H) |
| Amide | N-((1-Methylazetidin-3-yl)methyl)benzamide | 65-85 | 7.80 (d, 2H), 7.40-7.55 (m, 3H), 6.50 (br s, 1H) |
Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic biological screening cascade can be implemented to identify potential therapeutic activities.[4]
Figure 3: Tiered approach for biological screening.
Primary Screening
The initial step involves high-throughput screening (HTS) to broadly assess the biological activity of the synthesized compounds.
Protocol 4: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[1]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value for each compound.
Secondary Screening and Hit Validation
Compounds that show significant activity in primary screens ("hits") are then subjected to more specific secondary assays to confirm their activity and elucidate their mechanism of action. This may include target-based enzymatic assays, receptor binding assays, or more detailed cellular assays.[4]
Conclusion
This application note provides a detailed guide for the synthesis and preliminary biological evaluation of this compound derivatives. The protocols described are robust and can be adapted to generate a diverse library of compounds. The unique structural features of the azetidine ring make it a promising scaffold for the discovery of novel therapeutic agents.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. jennysynth.com [jennysynth.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 1499172-23-4 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.dk [fishersci.dk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Mastering the Electrophilic Reactions of (1-Methylazetidin-3-yl)methanol: A Guide for Synthetic and Medicinal Chemists
Introduction: The Azetidine Motif in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique structural framework that allows for the precise spatial orientation of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[1] Among the various functionalized azetidines, (1-Methylazetidin-3-yl)methanol is a particularly valuable building block, incorporating a primary alcohol that serves as a versatile handle for introducing a wide range of functionalities through reactions with electrophiles. This guide provides detailed application notes and protocols for the acylation, alkylation, and sulfonylation of this compound, with a focus on achieving chemoselectivity and providing field-proven insights for researchers in drug development.
Understanding the Reactivity Landscape: Chemoselectivity is Key
This compound presents two primary nucleophilic centers: the tertiary amine of the azetidine ring and the primary hydroxyl group. The key to successfully employing this building block lies in understanding and controlling the chemoselectivity of its reactions with various electrophiles.
The nitrogen atom, being a tertiary amine, is a good nucleophile. However, its reactivity can be significantly modulated by steric hindrance around the azetidine ring and the electronic nature of the electrophile. The oxygen atom of the primary alcohol is also nucleophilic, particularly when deprotonated to form an alkoxide. The choice of reaction conditions, especially the pH, plays a pivotal role in dictating which nucleophile participates in the reaction.
A fundamental principle to exploit is the differential basicity of the amine and the hydroxyl group. The tertiary amine (pKa of the conjugate acid is typically around 8-9) is significantly more basic than the alcohol (pKa ~16-18). Therefore, under acidic conditions, the nitrogen atom will be protonated, forming an ammonium salt. This protonation effectively "protects" the nitrogen, rendering it non-nucleophilic and directing the reaction towards the hydroxyl group. Conversely, under basic or neutral conditions, both the nitrogen and the deprotonated oxygen (alkoxide) can compete as nucleophiles.
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of the hydroxyl group of this compound. The rationale behind the choice of reagents and conditions is explained to ensure reproducibility and successful implementation.
Protocol 1: O-Acylation via Acid-Catalyzed Esterification
This protocol leverages the principle of nitrogen protonation to achieve selective O-acylation, forming a diverse range of esters. This method is particularly useful for introducing acyl groups that can act as prodrug moieties or as handles for further chemical modifications.
Reaction Scheme:
Underlying Principle (Expertise & Experience):
By conducting the reaction in the presence of a strong acid, the more basic tertiary amine of the azetidine ring is protonated. This renders the nitrogen non-nucleophilic, thereby preventing N-acylation or quaternization. The hydroxyl group, although less nucleophilic than the free amine, is now the only available site for reaction with the acylating agent. This strategy is a well-established method for the chemoselective O-acylation of amino alcohols.[2]
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or trifluoroacetic acid (TFA) (0.1-0.5 M).
-
Acidification: Cool the solution to 0 °C using an ice bath. If using DCM, add a strong acid such as methanesulfonic acid (1.1 eq) or trifluoroacetic acid (as the solvent). Stir for 10-15 minutes to ensure complete protonation of the azetidine nitrogen.
-
Acylation: To the cooled, stirring solution, add the desired acyl chloride (1.1-1.2 eq) or carboxylic anhydride (1.1-1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired O-acylated product.
Data Presentation:
| Electrophile (R-COCl) | Solvent | Acid | Time (h) | Yield (%) |
| Acetyl chloride | DCM | MeSO₃H | 4 | ~85-95 |
| Benzoyl chloride | TFA | TFA | 6 | ~80-90 |
| Isobutyryl chloride | DCM | MeSO₃H | 8 | ~80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
The synthesis of ether derivatives from this compound can be achieved through a modified Williamson ether synthesis. This protocol requires the deprotonation of the hydroxyl group to form a more potent nucleophile, the alkoxide. Careful selection of the base and reaction conditions is crucial to favor O-alkylation over potential side reactions such as N-alkylation or elimination.
Reaction Scheme:
Underlying Principle (Expertise & Experience):
In this protocol, a strong, non-nucleophilic base is used to selectively deprotonate the hydroxyl group. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward. The resulting alkoxide is a much stronger nucleophile than the tertiary amine, thus favoring O-alkylation. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended to solvate the cation and enhance the nucleophilicity of the alkoxide.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.
-
Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkylating agent (e.g., a primary alkyl halide or tosylate, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., to 50-60 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Data Presentation:
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | NaH | THF | 25-50 | 6 | ~75-85 |
| Ethyl iodide | NaH | DMF | 25 | 12 | ~70-80 |
| n-Butyl bromide | NaH | THF | 60 | 16 | ~65-75 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Protocol 3: O-Sulfonylation for the Formation of Sulfonate Esters
Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for further synthetic transformations. This protocol details the O-sulfonylation of this compound.
Reaction Scheme:
Underlying Principle (Expertise & Experience):
Similar to O-acylation, the presence of a non-nucleophilic base is crucial. In this case, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. These bases are strong enough to scavenge the HCl byproduct generated during the reaction but are sterically hindered, which minimizes their competition as nucleophiles. The reaction is typically performed at low temperatures to control exothermicity and prevent side reactions. A patent for the synthesis of a related compound provides a strong basis for this protocol.[1]
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C. Add triethylamine (1.5-2.0 eq) to the solution.
-
Sulfonylation: Add a solution of the desired sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride, 1.1 eq) in DCM dropwise to the cooled, stirring mixture.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonate ester. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Data Presentation:
| Electrophile (R-SO₂Cl) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanesulfonyl chloride | TEA | DCM | 0 to 25 | 3 | >90 |
| p-Toluenesulfonyl chloride | TEA | DCM | 0 to 25 | 4 | >90 |
| Benzenesulfonyl chloride | DIPEA | DCM | 0 to 25 | 4 | >85 |
Note: Yields are approximate and based on crude product, which is often of sufficient purity for subsequent reactions.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide provide a robust framework for the selective O-functionalization of this scaffold through acylation, alkylation, and sulfonylation. By understanding the principles of chemoselectivity and carefully controlling reaction conditions, researchers can efficiently generate a diverse library of azetidine-containing compounds for screening in drug discovery programs. The continued exploration of the reactivity of functionalized azetidines will undoubtedly lead to the development of new synthetic methodologies and the discovery of next-generation therapeutics.
References
- 1. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methylation of Azetidines
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-methylation of azetidines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and achieve successful outcomes in your research. Azetidine-containing molecules are increasingly vital in medicinal chemistry, and mastering their synthesis is a key step in drug discovery.[1][2]
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that may arise during the N-methylation of azetidines.
Q1: My N-methylation reaction is sluggish or shows low conversion to the desired N-methylazetidine. What are the likely causes and how can I improve the yield?
A: Low conversion in N-methylation of azetidines can stem from several factors, primarily related to the choice of methylating agent and reaction conditions.
Possible Causes & Solutions:
-
Insufficiently Reactive Methylating Agent: While methyl iodide is a common and reactive methylating agent, its efficacy can be hampered by steric hindrance on the azetidine ring.[3] For more sterically demanding azetidines, consider more potent reagents like methyl triflate (MeOTf) or dimethyl sulfate. However, be mindful of their higher toxicity and handle them with appropriate precautions.
-
Inappropriate Base: The choice of base is crucial. A weak base may not sufficiently deprotonate the azetidine nitrogen, leading to a low concentration of the nucleophilic amine. Conversely, a base that is too strong or bulky can lead to side reactions.
-
For Methyl Iodide: Potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often effective.
-
For Less Reactive Halides: A stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
-
-
Suboptimal Temperature: Many N-methylation reactions proceed well at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-60 °C) can increase the rate. Monitor the reaction closely to avoid decomposition or side reactions at elevated temperatures.
-
Solvent Effects: The solvent should be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like ACN, DMF, or dimethyl sulfoxide (DMSO) are generally good choices as they can stabilize the transition state of this SN2 reaction.
Q2: I am observing significant formation of a quaternary ammonium salt (over-methylation). How can I prevent this side reaction?
A: The formation of a quaternary azetidinium salt is a common issue, especially when using highly reactive methylating agents or an excess of the reagent.[4]
Strategies to Minimize Quaternization:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.05-1.2 equivalents) is often sufficient. A large excess will drive the reaction towards the quaternary salt.
-
Eschweiler-Clarke Reaction: This classical method for N-methylation utilizes formaldehyde and formic acid and is an excellent choice to avoid over-methylation.[5][6][7][8] The reaction mechanism inherently stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde, thus preventing quaternization.[5][6]
-
Choice of Methylating Agent: If using alkyl halides, consider a less reactive one. For example, if methyl iodide leads to over-methylation, methyl bromide or even methyl chloride could offer better control, although they may require more forcing conditions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further methylation of the product.
Q3: My reaction is producing a significant amount of a ring-opened product. What is causing this and how can I suppress it?
A: Ring-opening is a characteristic side reaction for strained four-membered rings like azetidines, particularly when the nitrogen is quaternized.[9][10][11] The resulting azetidinium ion is susceptible to nucleophilic attack, leading to ring cleavage.[12][13][14]
Causes and Mitigation Strategies:
-
Azetidinium Ion Formation: The primary cause is the formation of the quaternary azetidinium salt, which is then attacked by a nucleophile present in the reaction mixture (e.g., the halide counter-ion from the methylating agent, the base, or even the solvent).
-
Preventing Quaternization: The most effective way to prevent ring-opening is to avoid the formation of the quaternary salt. All the strategies mentioned in Q2 for preventing over-methylation are directly applicable here.
-
Choice of Nucleophile/Counter-ion: If using a methylating agent like methyl iodide, the resulting iodide ion is a relatively good nucleophile and can promote ring opening. Using a reagent with a less nucleophilic counter-ion, such as methyl triflate (triflate is a very poor nucleophile), can minimize this side reaction.
-
Temperature Control: Ring-opening reactions often have a higher activation energy than the desired N-methylation. Running the reaction at a lower temperature can therefore favor the desired pathway.
Q4: The purification of my N-methylazetidine is challenging. What are the best practices for isolating the pure product?
A: Purification can be complicated by the basic nature of the product and the presence of residual reagents or byproducts.
Purification Strategies:
-
Aqueous Workup:
-
Acid Wash: To remove unreacted starting azetidine (if it's a secondary amine), you can perform an acidic wash (e.g., with dilute HCl). The protonated amines will move to the aqueous layer. Your N-methylated product, also a base, will also be protonated, so this step is more for removing non-basic impurities.
-
Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution will neutralize any remaining acid and can help remove certain byproducts.
-
-
Chromatography:
-
Column Chromatography on Silica Gel: This is the most common method. Due to the basicity of amines, they can streak on silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier to the eluent: Triethylamine (Et₃N) or ammonia in methanol (typically 1-2%) is commonly used to improve peak shape and reduce tailing.
-
Use neutral or basic alumina: For very basic compounds, switching the stationary phase to alumina can be beneficial.
-
-
-
Distillation: If your N-methylazetidine is a volatile liquid, distillation can be an effective purification method, especially for large-scale preparations.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
Frequently Asked Questions (FAQs)
Q: What are the key advantages of the Eschweiler-Clarke reaction for N-methylation of azetidines?
A: The primary advantage is the prevention of over-alkylation to the quaternary ammonium salt.[5][6] This is because the tertiary amine product cannot form an iminium ion with formaldehyde, which is a key intermediate in the reaction mechanism.[5][6] This makes it a very controlled and often high-yielding reaction for producing tertiary amines. The reagents are also inexpensive and the reaction conditions are generally mild.
Q: Can I use other methylating agents besides methyl iodide and formaldehyde?
A: Yes, several other methylating agents can be used, each with its own advantages and disadvantages.
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Highly reactive, readily available. | Prone to over-methylation, toxic. |
| Dimethyl Sulfate ((Me)₂SO₄) | Highly reactive, less expensive than MeI for large scale. | Highly toxic and carcinogenic, prone to over-methylation. |
| Methyl Triflate (MeOTf) | Very powerful methylating agent, non-nucleophilic counter-ion. | Expensive, moisture-sensitive, highly toxic. |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Prevents over-methylation, inexpensive reagents. | Requires heating, may not be suitable for sensitive substrates.[5][7] |
| Trifluoroacetic Anhydride/Methyl Iodide | Can achieve monomethylation of primary amines.[15] | Requires a two-step procedure (protection-methylation). |
Q: How can I effectively monitor the progress of my N-methylation reaction?
A: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very powerful tool that provides information on the retention time and mass of the components in your reaction mixture. It can help you identify the starting material, product, and any byproducts like the quaternary salt or ring-opened species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can provide similar information to LC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the N-H proton signal of the starting material and the appearance of the N-CH₃ signal of the product.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Methyl Iodide
-
Dissolve the azetidine starting material (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an eluent system containing 1-2% triethylamine to prevent streaking).
Protocol 2: Eschweiler-Clarke N-Methylation
-
To the azetidine starting material (1.0 eq.), add formic acid (2.0-3.0 eq.) and formaldehyde (2.0-3.0 eq., as a 37% aqueous solution). [5][7]
-
Heat the reaction mixture to 80-100 °C and maintain for 2-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Key Processes
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Competing Reaction Pathways
Caption: Potential side reactions during N-methylation of azetidines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (1-Methylazetidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (1-methylazetidin-3-yl)methanol. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly the side reactions that can compromise yield and purity. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, which is commonly prepared via the reduction of a 1-methylazetidine-3-carboxylic acid derivative.
Problem 1: Low or No Product Yield After LiAlH₄ Reduction
You've completed the reduction of methyl 1-methylazetidine-3-carboxylate with lithium aluminum hydride (LiAlH₄), but the final isolated yield is significantly lower than expected.
Possible Cause A: Inactive or Insufficient LiAlH₄
-
Expert Insight: LiAlH₄ is a powerful reducing agent but is notoriously sensitive to moisture and air.[1][2] It can decompose upon storage, leading to lower-than-expected reactivity. Using a stoichiometric amount of a partially decomposed reagent will result in an incomplete reaction.
-
Troubleshooting Protocol:
-
Reagent Verification: Always use freshly opened LiAlH₄ or titrate older batches to determine the active hydride concentration.
-
Ensure Excess: For ester reductions, a minimum of 2 equivalents of hydride are consumed per mole of ester.[3] In practice, using 1.5 to 2.0 molar equivalents of LiAlH₄ is recommended to drive the reaction to completion and account for any incidental quenching.[4]
-
Reaction Conditions: Ensure the reaction is conducted under strictly anhydrous conditions (dry solvent, inert atmosphere).
-
Possible Cause B: Product Loss During Aqueous Workup
-
Expert Insight: this compound is a small, polar molecule with a basic nitrogen atom.[5] These properties confer significant water solubility, leading to substantial product loss in the aqueous layer during standard liquid-liquid extraction with organic solvents.
-
Troubleshooting Protocol: Modified Workup
-
pH Adjustment: After quenching the reaction, basify the aqueous layer to a pH > 11 with NaOH or K₂CO₃. This deprotonates the azetidine nitrogen, reducing its polarity and improving its partitioning into the organic phase.
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃. This decreases the solubility of the organic product in the aqueous phase.
-
Continuous Extraction: For optimal recovery, use a continuous liquid-liquid extractor with a solvent like dichloromethane or chloroform for several hours.
-
Solvent Choice: Use a more polar extraction solvent like a 9:1 mixture of Dichloromethane:Isopropanol.
-
Possible Cause C: Ring-Opening Side Reaction
-
Expert Insight: The azetidine ring is strained. Under certain conditions, particularly during workup or if acidic impurities are present, the azetidinium ion can form and undergo nucleophilic attack, leading to ring-opening.[6][7] While less reactive than aziridinium ions, azetidinium ions are still susceptible to this pathway.[7]
-
Troubleshooting Protocol:
-
Careful Quench: Quench the reaction at 0 °C by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by a careful addition of water and then a 15% NaOH solution (Fieser workup).[2] This avoids large temperature spikes and localized acidic/basic conditions that can promote degradation.
-
Avoid Strong Acids: Do not use strong acids during the workup unless forming a salt for isolation is the intended final step.
-
Problem 2: Significant Impurity Profile Observed by NMR or LCMS
Your crude product shows multiple unexpected signals, indicating the formation of side products.
Side Product A: Ring-Opened Aminodiol (e.g., 2-methylamino-1,3-propanediol)
-
Causality: This is a classic sign of azetidinium ion-mediated hydrolysis. If the workup becomes acidic before all reactive aluminum salts are passivated, the azetidine nitrogen can be protonated. Water can then act as a nucleophile, attacking one of the ring carbons (likely the less hindered one) and causing the ring to open.
-
Validation & Solution:
-
LCMS Analysis: Look for a mass corresponding to your product + 18 amu (M+H₂O).
-
Preventative Measure: Strictly adhere to a basic or neutral workup procedure. The Fieser workup is highly recommended as it results in a granular, easily filterable aluminum salt precipitate while keeping the solution basic.[2]
-
Side Product B: N-Formyl or N-Methyl Impurities (When using Eschweiler-Clarke)
-
Causality: If the synthesis involves N-methylation of a precursor like azetidin-3-yl-methanol using the Eschweiler-Clarke reaction (formaldehyde and formic acid), incomplete reaction or side reactions can occur.[8][9] The reaction proceeds through an iminium ion intermediate.[10][11]
-
Expert Insight: The reaction requires heat (typically 80-100 °C) to proceed efficiently. Insufficient heat or reaction time can lead to incomplete methylation. Conversely, impurities in the formaldehyde source (which can contain methanol) could lead to other byproducts. The reaction is generally clean and avoids over-alkylation to the quaternary salt.[8]
-
Validation & Solution:
-
Monitor by TLC/LCMS: Track the disappearance of the starting secondary amine.
-
Ensure Stoichiometry: Use an excess of both formaldehyde and formic acid as per established protocols.[8][9]
-
Purification: These impurities are often separable by standard column chromatography on silica gel, using a mobile phase containing a small amount of amine (e.g., triethylamine) to prevent peak tailing.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to minimize side reactions?
The most robust and common route involves the reduction of a 1-methylazetidine-3-carbonyl derivative. Starting with methyl 1-methylazetidine-3-carboxylate and reducing it with LiAlH₄ is a reliable method.[1] This avoids handling the free azetidine, which can be volatile and prone to side reactions, until the final step. Synthesizing the starting ester is often achieved from commercially available 1-Boc-azetidin-3-one.[12]
Q2: How does the mechanism of LiAlH₄ reduction of the ester proceed, and what is the key intermediate to be aware of?
The reduction of an ester with LiAlH₄ is a two-step hydride addition process.[3][13]
-
First Hydride Addition: A hydride ion attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Collapse & Elimination: This intermediate collapses, eliminating an alkoxide (e.g., methoxide) to form an aldehyde intermediate in situ.
-
Second Hydride Addition: The aldehyde is immediately reduced by a second equivalent of hydride to form the primary alcohol.[3][4]
The aldehyde is more reactive than the starting ester, so it cannot be isolated.[1] However, its transient formation is a key mechanistic step.
Q3: What are the best practices for purifying this compound?
Due to its high polarity and basicity, purification can be challenging.
-
Column Chromatography: Use silica gel treated with triethylamine (e.g., slurry with 1-2% Et₃N in the eluent) or use an amine-functionalized silica gel. A gradient elution of Dichloromethane/Methanol (with 0.5-1% NH₄OH) is often effective.
-
Distillation: If the scale is sufficient (>5g), vacuum distillation can be an excellent method for purification, as it avoids solvents and chromatography media.
-
Salt Formation: For long-term storage or if high purity is required, the product can be converted to its hydrochloride salt by treating a solution (e.g., in ether or ethyl acetate) with HCl (gas or solution in dioxane) and collecting the resulting precipitate.
Section 3: Visual Guides & Data
Key Reaction and Side Reaction Pathways
The following diagram illustrates the desired synthetic pathway and a critical side reaction.
Caption: Fig 1. Main reduction pathway and acid-mediated side reaction.
Troubleshooting Workflow: Low Yield
Use this decision tree to diagnose the cause of low product yields.
References
- 1. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Yield for (1-Methylazetidin-3-yl)methanol Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of (1-Methylazetidin-3-yl)methanol. This valuable building block is integral to numerous areas of medicinal chemistry, and its efficient synthesis is critical for advancing drug discovery programs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low product yield, encountered during its preparation.
Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Strategy
This section addresses high-level questions regarding the synthetic approach to this compound.
Q1: What is the most common and reliable synthetic route to produce this compound?
A1: The most prevalent and dependable method is the reduction of a 1-methylazetidine-3-carboxylic acid derivative. Typically, this involves the reduction of an ester, such as ethyl or methyl 1-methylazetidine-3-carboxylate, using a powerful hydride-donating reagent. This pathway is favored due to the commercial availability of the starting materials and the generally clean conversion to the desired primary alcohol. The direct reduction of the carboxylic acid is also feasible but can present different challenges.
Q2: Which reducing agent is optimal for converting the ester precursor to this compound?
A2: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[1][2][3] Esters are relatively stable carbonyl compounds and require a potent reducing agent for efficient conversion to primary alcohols. Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.[3] The high reactivity of LiAlH₄ ensures a complete and typically rapid reduction.
Q3: Can I reduce 1-methylazetidine-3-carboxylic acid directly?
A3: Yes, direct reduction of the carboxylic acid using LiAlH₄ is possible. However, this reaction is often more demanding than the ester reduction. The initial step is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which consumes one equivalent of the reducing agent and evolves hydrogen gas.[4] An excess of LiAlH₄ is therefore required, and reaction conditions may need to be more forcing.
Q4: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with protic solvents, especially water. All reactions must be conducted under strictly anhydrous conditions in a suitable inert atmosphere (e.g., nitrogen or argon).[5] Glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used. The work-up procedure also requires extreme caution, involving a slow, controlled quench at low temperatures to manage the exothermic reaction and hydrogen gas evolution.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to address specific problems you may encounter during the synthesis.
Issue 1: Consistently Low Reaction Yield
Q: My yield of this compound is consistently below 50%. What are the most likely causes and how can I troubleshoot this?
A: Low yields can arise from several factors throughout the experimental process. A systematic approach is the best way to identify and solve the issue.[5]
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action & Explanation |
| 1. Reagent/Solvent Quality | Action: Ensure all reagents are pure and solvents are strictly anhydrous. Impurities in the starting ester can lead to side reactions.[5] Moisture in the solvent will rapidly consume the LiAlH₄, reducing the effective amount available for the desired reaction. Use freshly distilled THF or ether from a solvent purification system. |
| 2. Incomplete Reaction | Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). If starting material remains, the cause could be insufficient reducing agent, low temperature, or short reaction time. Consider increasing the equivalents of LiAlH₄ (e.g., from 1.5 to 2.0 eq.) or extending the reaction time.[5] |
| 3. Product Loss During Work-up | Action: this compound is a small, polar amino alcohol with high water solubility. During the aqueous work-up, a significant portion of the product can be lost to the aqueous layer. To mitigate this, perform multiple extractions (5-10 times) with a suitable organic solvent like dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture. Salting out the aqueous layer by saturating it with NaCl or K₂CO₃ can further decrease the product's aqueous solubility. |
| 4. Product Volatility | Action: The target molecule has a relatively low molecular weight (101.15 g/mol ) and may be volatile.[6] Be cautious during solvent removal on the rotary evaporator. Use a moderate bath temperature (≤ 40°C) and avoid applying a very high vacuum to prevent co-evaporation of the product with the solvent.[7] |
| 5. Suboptimal Reaction Temperature | Action: The initial addition of the ester to the LiAlH₄ slurry should be done at 0°C to control the initial exotherm. Afterward, allowing the reaction to warm to room temperature and stir for several hours is common. If the reaction is sluggish, gentle heating (e.g., refluxing in THF) can be employed, but this may also increase side reactions. Optimization may be required.[5] |
Issue 2: Complex Mixture of Products or Impurities
Q: My crude NMR spectrum shows multiple unexpected signals. What are the potential side reactions?
A: The formation of byproducts often points to issues with reaction conditions or the stability of intermediates.
Possible Side Reactions and Prevention:
-
Aldehyde Intermediate: The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate.[1] While this aldehyde is more reactive than the starting ester and is typically reduced immediately, under certain conditions (e.g., insufficient LiAlH₄), it could potentially participate in other reactions.
-
Prevention: Ensure a sufficient excess of LiAlH₄ is used to drive the reaction to completion.
-
-
Ring-Opening of Azetidine: While azetidines are more stable than their three-membered aziridine counterparts, the strained four-membered ring can be susceptible to cleavage under harsh conditions, though this is less common with LiAlH₄ reduction of a C3-substituent.
-
Prevention: Maintain controlled temperatures and avoid unnecessarily harsh or prolonged reaction times.
-
-
Impure Starting Material: The impurity profile of your final product will reflect the purity of your starting materials.
-
Prevention: Purify the starting 1-methylazetidine-3-carboxylate ester by distillation or chromatography before the reduction step.
-
Section 3: Protocols and Visualization
Detailed Experimental Protocol: Reduction of Ethyl 1-methylazetidine-3-carboxylate
This protocol is a representative procedure and may require optimization based on your specific setup and scale.
Materials:
-
Ethyl 1-methylazetidine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄), powder or pellets
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0°C using an ice-water bath.
-
Addition of Ester: Dissolve ethyl 1-methylazetidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry at 0°C. Control the addition rate to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC-MS until all the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is highly exothermic and produces hydrogen gas. After the initial vigorous reaction subsides, add a 15% aqueous NaOH solution, followed by more water until a granular white precipitate (aluminum salts) forms and the supernatant is clear. A common quenching sequence is the Fieser method: for 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and DCM. Combine the filtrates.
-
Product Isolation: Transfer the combined filtrates to a separatory funnel. If an aqueous layer is present, separate it. Extract the aqueous layer multiple times (5-10x) with DCM.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C) and moderate pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as DCM/Methanol with a small amount of triethylamine or ammonium hydroxide to prevent streaking).
Visual Workflow for Synthesis and Troubleshooting
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting low yield.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scale-up Synthesis of (1-Methylazetidin-3-yl)methanol
Welcome to the dedicated technical support resource for the scale-up synthesis of (1-Methylazetidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger, process-scale batches. Here, we address common challenges with scientifically grounded, field-proven insights to ensure the safety, efficiency, and reproducibility of your work.
Introduction to the Synthesis and Scale-up Considerations
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically involves the reduction of a corresponding carboxylic acid or ester, such as ethyl 1-methylazetidine-3-carboxylate. While straightforward on a small scale, scaling up this process introduces significant challenges related to reagent handling, reaction control, work-up procedures, and product purification. This guide provides a structured approach to troubleshooting these issues.
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Part 1: Troubleshooting Common Scale-up Issues
This section is designed to help you quickly diagnose and resolve problems that may arise during the scale-up of the reduction step.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Reaction Stalls or is Incomplete | - Insufficient Reducing Agent: Stoichiometry may need adjustment at scale. - Poor Reagent Quality: The reducing agent (e.g., LAH) may have degraded due to improper storage or handling. - Inadequate Mixing: Solid reducing agents like LAH can settle in large reactors, leading to a heterogeneous reaction mixture. | - Increase Stoichiometry: Empirically increase the molar equivalents of the reducing agent in small increments (e.g., 0.1 eq at a time). - Use Fresh, High-Quality Reagent: Ensure the reducing agent is fresh and has been stored under an inert atmosphere. - Improve Agitation: Use a mechanical stirrer for reactions greater than 5g of reducing agent to ensure efficient mixing.[1] |
| 2. Formation of a Thick, Unstirrable Slurry (Gel) | - High Reaction Concentration: The formation of aluminum salts as byproducts can lead to gel formation, especially in concentrated reactions.[1] - Localized "Hot Spots": Poor heat dissipation can lead to side reactions and polymerization. | - Increase Solvent Volume: Run the reaction at a lower concentration (e.g., 0.1-0.5 M). A more dilute reaction is less likely to form a gel.[1] - Controlled Addition: Add the reducing agent portion-wise to the ester solution to better manage the exotherm. |
| 3. Exothermic Runaway During Quench | - Excess Unreacted Reducing Agent: A stalled reaction followed by a quench can be extremely hazardous. - Quenching Agent Added Too Quickly: The reaction of water with metal hydrides is highly exothermic and liberates flammable hydrogen gas.[2][3] | - Confirm Reaction Completion: Before quenching, take a sample for analysis (e.g., TLC, LC-MS) to ensure all starting material is consumed. - Slow, Controlled Quench at Low Temperature: Cool the reaction vessel to 0 °C in an ice bath. Add the quenching agent (e.g., ethyl acetate, then water) dropwise with vigorous stirring.[4] |
| 4. Low Isolated Yield After Work-up | - Product Sequestration in Aluminum Salts: The polar product can get trapped in the aluminum hydroxide precipitate. - Product Volatility: The product has a relatively low molecular weight (101.15 g/mol ) and may be lost during solvent removal.[5] - Emulsion Formation: Difficult to break emulsions can lead to significant product loss in the aqueous layer. | - Use Fieser or Glauber's Salt Work-up: These methods produce a granular precipitate that is easier to filter and wash, improving product recovery.[6][7] - Careful Solvent Removal: Use a rotary evaporator with a controlled vacuum and bath temperature. - Salt Saturation: Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the product's solubility and improve extraction efficiency. |
| 5. Product is Difficult to Purify | - Residual Salts: Inorganic salts from the work-up may co-extract with the product. - Product Polarity and Basicity: The product is a polar amine, which can streak on standard silica gel.[8][9] | - Filter Through a Pad of Celite/Silica: A quick filtration can remove fine inorganic precipitates. - Specialized Chromatography: Use an amine-functionalized silica column or add a competing amine (e.g., 1-2% triethylamine) to the mobile phase.[8] - Salt Formation for Purification: Consider converting the amine to a salt (e.g., with trichloroacetic acid) to facilitate purification via precipitation or extraction.[10] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Lithium aluminum hydride (LAH) is pyrophoric and difficult to handle at scale. Are there safer alternatives for this reduction?
A1: Yes, this is a critical consideration for scale-up. While LAH is a powerful and efficient reducing agent[11], its hazardous nature presents significant challenges.[2][3][12][13] A highly recommended alternative is Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) . Vitride is a non-pyrophoric reducing agent that is stable at higher temperatures and less reactive with atmospheric moisture, making it significantly safer to handle on a large scale.[14] It is commercially available as a solution in toluene, which simplifies its addition to the reaction.[15][16]
Q2: My LAH reduction work-up is forming a persistent emulsion. How can I break it and recover my product?
A2: Emulsion formation is a common problem, especially with aluminum salts. The "Fieser work-up" is a widely adopted and effective method to prevent this. For a reaction using 'x' grams of LAH, the procedure is as follows:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir for at least one hour. This should result in a granular, easily filterable solid.[4][6] The use of Rochelle's salt (potassium sodium tartrate) or Glauber's salt (Na₂SO₄·10H₂O) during the workup can also help to break up aluminum emulsions by chelation.[4][7]
Q3: I am observing a byproduct with a similar polarity to my product. What could it be and how can I avoid it?
A3: A common byproduct in the reduction of esters is the corresponding aldehyde, formed from the initial hydride addition followed by elimination of the alkoxide. Since aldehydes are more reactive than esters, they are typically reduced immediately to the desired alcohol.[17] However, if the reaction is not driven to completion, you may see traces of the aldehyde. Another possibility is a transesterification reaction if an alcohol is used in the work-up while unreacted starting material is still present. To minimize byproducts, ensure the reaction goes to completion by monitoring with TLC or LC-MS and use a non-alcoholic solvent for the initial quench (e.g., ethyl acetate).
Q4: How do I handle a large-scale LAH reaction safely?
A4: Safety is paramount. For large-scale LAH reductions (>5 g), adhere to the following:
-
Glassware and Setup: Use a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).[1]
-
Inert Atmosphere: The entire system must be thoroughly dried and kept under a positive pressure of an inert gas.[2][3]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[2]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a bucket of dry sand readily available. Do not use water or CO₂ extinguishers on a metal hydride fire. [2][3]
-
Reagent Handling: Weigh and transfer LAH in a glovebox or under a stream of inert gas. Use a plastic or ceramic spatula to avoid static sparks.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Scale-up Reduction using Lithium Aluminum Hydride (LAH)
This protocol is for the reduction of ethyl 1-methylazetidine-3-carboxylate on a 50g scale.
Materials:
-
Ethyl 1-methylazetidine-3-carboxylate (50 g, 0.35 mol)
-
Lithium Aluminum Hydride (LAH) (16 g, 0.42 mol)
-
Anhydrous Tetrahydrofuran (THF) (1.5 L)
-
Ethyl Acetate (100 mL)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Celite
Procedure:
-
Setup: Assemble a 3L, 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
LAH Suspension: In a glovebox, carefully weigh 16 g of LAH powder and add it to the reaction flask. Add 500 mL of anhydrous THF to the flask and begin stirring to form a suspension.
-
Substrate Addition: Dissolve 50 g of ethyl 1-methylazetidine-3-carboxylate in 1 L of anhydrous THF and add it to the dropping funnel. Add the ester solution to the LAH suspension dropwise over 2-3 hours, maintaining the internal temperature below 25 °C with a water bath.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quenching (Fieser Work-up): Cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add 100 mL of ethyl acetate to quench any excess LAH.
-
Carefully and dropwise, add 16 mL of deionized water.
-
Add 16 mL of 15% NaOH solution dropwise.
-
Finally, add 48 mL of deionized water.
-
-
Work-up: Remove the ice bath and stir the mixture vigorously for 1-2 hours at room temperature. The grey suspension should become a white, granular precipitate.
-
Isolation: Add 20 g of anhydrous magnesium sulfate and a scoop of Celite to the mixture and stir for another 30 minutes. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF (3 x 200 mL).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure (ensure the bath temperature does not exceed 40°C). The resulting crude oil is this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (or Amine-functionalized Silica Gel)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of 5% Methanol in DCM.
-
Elution: Load the adsorbed product onto the column. Elute with a gradient of 5% to 20% Methanol in DCM, with 1% Triethylamine added to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 4: Visualization of Troubleshooting Logic
Caption: A workflow diagram for troubleshooting the scale-up synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. westliberty.edu [westliberty.edu]
- 13. chemos.de [chemos.de]
- 14. Cost-effective synthesis of (3-(2-dimethylaminoethyl)-1H-indol-5-yl)methanol. [wisdomlib.org]
- 15. US20110201804A1 - Process for the preparation of 1- ( 3-hydroxymethylpyrid-2 -yl ) -2 -phenyl-4-methylpiperazine and mirtazapine - Google Patents [patents.google.com]
- 16. WO2010046851A1 - Process for the preparation of 1- ( 3-hydroxymethylpyrid-2 -yl ) -2 -phenyl-4-methylpiperazine and mirtazapine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of (1-Methylazetidin-3-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (1-Methylazetidin-3-yl)methanol. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise when working with this versatile yet sensitive building block. The inherent ring strain of the azetidine core, combined with the reactivity of the primary alcohol and tertiary amine, presents unique synthetic hurdles. This guide provides in-depth, evidence-based solutions and troubleshooting strategies to help you navigate these complexities and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the primary decomposition pathways for this compound?
A1: The decomposition of this compound is primarily driven by the high ring strain of the azetidine ring, which is approximately 25-26 kcal/mol.[1] This makes the ring susceptible to opening under various conditions. The two main decomposition pathways are:
-
Acid-Mediated Ring Opening: In the presence of acids, the tertiary amine of the azetidine ring can be protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to ring opening. Common nucleophiles in a reaction mixture, such as halides or even the solvent, can initiate this process.
-
Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This is particularly relevant when the alcohol is converted into a good leaving group (e.g., tosylate or mesylate), which can be followed by an intramolecular cyclization or attack by an external nucleophile.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored at room temperature in a tightly sealed container, away from moisture and acidic vapors.[2] Given its potential reactivity with acids, it is advisable to store it in a desiccator, particularly if it will be used over an extended period.
Reaction-Specific Issues
Q3: I am attempting to oxidize the primary alcohol to an aldehyde using Swern oxidation, but I am seeing low yields and multiple side products. What is going wrong?
A3: Swern oxidation, while generally mild, can present challenges with amino alcohols like this compound. The primary issues are:
-
Reaction with the Tertiary Amine: The electrophilic species generated during the Swern oxidation (chlorosulfonium ion) can react with the nucleophilic tertiary amine of the azetidine ring. This can lead to the formation of complex side products and consumption of the oxidant.
-
Side Reactions at Elevated Temperatures: If the reaction temperature is not strictly maintained at -78 °C, the intermediate alkoxysulfonium ylide can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether at the primary alcohol, instead of the desired aldehyde.[3]
For troubleshooting, see the detailed guide on Oxidation Reactions below.
Q4: When I try to convert the alcohol to an alkyl chloride using thionyl chloride (SOCl₂), I get a complex mixture of products. Why is this happening?
A4: The reaction of this compound with thionyl chloride is prone to several side reactions:
-
Reaction with the Tertiary Amine: Thionyl chloride can react with the tertiary amine to form a complex, which can then undergo further reactions.
-
Ring Opening: The HCl generated in situ during the reaction can protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack by the chloride ion, leading to ring-opened products.
-
Formation of a Sulfite Ester: The alcohol can react with thionyl chloride to form a chlorosulfite ester, which can then undergo intramolecular reactions.
For alternative approaches, refer to the Conversion of the Hydroxyl Group section.
Troubleshooting Guides
Problem: Unexpected Ring Opening
Symptoms:
-
Appearance of multiple new spots on TLC.
-
LC-MS analysis shows masses corresponding to ring-opened products (e.g., M+HCl, M+H₂O).
-
¹H NMR spectrum shows a loss of the characteristic azetidine ring protons and the appearance of new, more complex splitting patterns.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Conditions | Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge, Hunig's base) before proceeding. If the desired reaction requires acidic conditions, consider protecting the azetidine nitrogen. |
| Nucleophilic Attack | If the reaction involves strong nucleophiles, consider protecting the hydroxyl group first to prevent the formation of a good leaving group that could facilitate intramolecular ring opening. |
| Elevated Temperatures | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Problem: Low Yield or Incomplete Conversion in Acylation/Sulfonylation
Symptoms:
-
Significant amount of starting material remaining after the reaction.
-
Low isolated yield of the desired ester or sulfonate.
Possible Causes & Solutions:
| Cause | Solution |
| Tertiary Amine Interference | The tertiary amine can compete with the alcohol for the acylating or sulfonylating agent. Use a non-nucleophilic base (e.g., Hunig's base, DBU) instead of a tertiary amine base like triethylamine or pyridine. |
| Steric Hindrance | While the primary alcohol is not highly hindered, bulky acylating or sulfonylating agents may react slowly. Increase the reaction time or slightly elevate the temperature, while carefully monitoring for decomposition. |
Detailed Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol is designed to selectively protect the primary alcohol in the presence of the tertiary amine.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.5 eq).
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Decomposition by LC-MS
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS).
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Set up the LC method with a suitable column (e.g., C18) and a gradient elution profile (e.g., water/acetonitrile with 0.1% formic acid).
-
Set up the MS detector to scan for the expected mass of the starting material ([M+H]⁺ = 102.1) and potential decomposition products.
-
Inject a sample of the pure starting material to establish its retention time and mass spectrum.
-
At various time points during your reaction, withdraw a small aliquot, dilute it, and inject it into the LC-MS.
-
Analyze the data for the appearance of new peaks and their corresponding masses to identify potential decomposition products. Common ring-opened products may appear at masses corresponding to the addition of the nucleophile present in the reaction mixture.
Visualization of Decomposition Pathways
The following diagrams illustrate the key decomposition pathways of this compound.
References
Technical Support Center: Monitoring the Synthesis of (1-Methylazetidin-3-yl)methanol
Welcome to the technical support center for monitoring the synthesis of (1-Methylazetidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance in a direct question-and-answer format. Here, we address specific issues you may encounter, explaining the causality behind experimental choices to ensure both accuracy and a deeper understanding of the analytical processes involved.
I. Synthetic Pathways and Monitoring Strategy
The successful synthesis of this compound, a key building block in medicinal chemistry, relies on careful monitoring of the reaction progress. Understanding the synthetic route is critical for identifying the key components to track: the starting material, the product, and any potential byproducts. This guide will focus on two common synthetic pathways.
Caption: Key synthetic routes to this compound and analytical monitoring points.
II. Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress. It allows for a quick visualization of the consumption of starting material and the formation of the product.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for TLC analysis of this reaction?
A1: Due to the polar and basic nature of this compound and its precursors, a relatively polar solvent system is required. A good starting point is a mixture of a moderately polar solvent and a more polar solvent, with a basic additive to prevent spot tailing.
-
Recommended Starting System: 10% Methanol in Dichloromethane (DCM) with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide.
-
Rationale: Dichloromethane serves as the main eluent, while methanol increases the polarity to move the polar analytes up the plate. The basic additive (TEA or ammonium hydroxide) is crucial; it neutralizes the acidic silanol groups on the silica gel plate, preventing the basic amine from interacting strongly and streaking.[1][2]
Q2: How can I visualize the spots on the TLC plate?
A2: The compounds involved in this synthesis are not typically UV-active. Therefore, a chemical stain is necessary for visualization.
-
Primary Visualization Method: Potassium Permanganate (KMnO₄) stain. This is a good general-purpose stain for compounds that can be oxidized, which includes alcohols and amines.[3] Spots will appear as yellow-brown on a purple background.
-
Alternative Method: Ninhydrin stain. This is particularly useful if you are starting from (Azetidin-3-yl)methanol (Route 2), as it will stain the primary/secondary amine starting material, but not the tertiary amine product. This can be highly diagnostic.[4]
Q3: My spots are streaking badly. What can I do?
A3: Streaking is a common issue when analyzing amines by TLC.[2]
-
Increase the Basic Additive: The most common cause is the interaction of the basic amine with the acidic silica gel. Increase the concentration of triethylamine or ammonium hydroxide in your mobile phase to 1-2%.
-
Sample Overloading: You may have spotted too much of your reaction mixture. Dilute your sample before spotting it on the plate.[3]
-
High Polarity of Compound: If the compound is very polar and still streaks, consider using a more polar mobile phase, such as increasing the percentage of methanol.
Troubleshooting Guide for TLC
| Problem | Potential Cause | Solution |
| Spots remain at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in your DCM/MeOH mixture (e.g., from 10% to 20%).[5] |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol.[3] |
| Spots are elongated or crescent-shaped | The sample was overloaded, or the silica on the plate was disturbed during spotting. | Dilute the sample before spotting. Be gentle when applying the spot to avoid scratching the silica layer.[2] |
| No spots are visible after staining | The concentration of the compound is too low, or the staining method is not appropriate. | Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[3] Ensure you are using an appropriate stain like KMnO₄. |
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides more detailed information than TLC, offering separation with higher resolution and mass information for confident identification of reactants, products, and byproducts.
Frequently Asked Questions (FAQs) for LC-MS
Q1: What type of LC column and mobile phase should I use?
A1: Given the high polarity of this compound, a standard C18 column may not provide sufficient retention.
-
Recommended Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice for highly polar molecules. Alternatively, a polar-embedded C18 column can be used.
-
Mobile Phase for HILIC: A typical mobile phase would consist of a high percentage of an organic solvent like acetonitrile with a smaller amount of an aqueous buffer. A good starting point is a gradient from 95% Acetonitrile / 5% Water (both with 10 mM Ammonium Formate and 0.1% Formic Acid) to 60% Acetonitrile / 40% Water (with the same additives).
-
Mobile Phase for Reversed-Phase: If using a C18 column, a highly aqueous mobile phase will be necessary. Start with a gradient from 100% Water to 95% Acetonitrile or Methanol, with a volatile buffer such as 10 mM Ammonium Acetate or Ammonium Formate.[6] The pH of the mobile phase can be adjusted with formic acid (for acidic conditions) or ammonium hydroxide (for basic conditions) to optimize peak shape and retention.
Q2: What are the expected mass-to-charge ratios (m/z) for my target compound?
A2: this compound has a molecular weight of 101.15 g/mol and an exact mass of 101.0841 g/mol .[7] In positive ion electrospray ionization (ESI+), you should look for the following adducts:
| Adduct | Calculated m/z |
| [M+H]⁺ | 102.0913 |
| [M+Na]⁺ | 124.0732 |
The protonated molecule ([M+H]⁺) is typically the most abundant ion.
Q3: My peak shape is poor (broad or tailing). How can I improve it?
A3: Poor peak shape in LC-MS for basic compounds is often due to interactions with the stationary phase or issues with the mobile phase.
-
Adjust Mobile Phase pH: Adding a small amount of formic acid (0.1%) to the mobile phase can improve peak shape for amines by ensuring they are consistently protonated.
-
Check for Metal Chelation: Residual metals in the LC system can interact with analytes. Using a column with high-purity silica or adding a chelating agent like EDTA to the mobile phase (though this is not ideal for MS) can help. A more practical approach is to ensure a well-maintained system.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions to prevent peak distortion.[8]
Troubleshooting Guide for LC-MS
| Problem | Potential Cause | Solution |
| No peak detected for the product | The compound is not being retained or is not ionizing. | If using a C18 column, the compound may be eluting in the solvent front. Switch to a HILIC column or use a highly aqueous mobile phase.[9] Ensure the mobile phase pH is suitable for ionization (acidic for ESI+). |
| Multiple peaks for the product | Isomers, on-column degradation, or poor chromatography. | Ensure the synthetic route does not produce isomers. If not, optimize the chromatography to improve peak shape and resolution. Check for in-source fragmentation in the mass spectrometer. |
| Shifting retention times | Inadequate column equilibration, changes in mobile phase composition, or column degradation. | Ensure the column is equilibrated for a sufficient time between injections (at least 10 column volumes). Prepare fresh mobile phase daily. If the problem persists, the column may need to be replaced. |
| High background noise or extraneous peaks | Contaminated mobile phase, dirty ion source, or sample carryover. | Use high-purity (LC-MS grade) solvents and additives.[10] Clean the ion source of the mass spectrometer. Implement a robust needle wash in your autosampler method to reduce carryover. |
IV. Monitoring Specific Synthetic Routes: What to Look For
Caption: Expected analytical results for monitoring the two primary synthetic routes.
Route 1: Reduction of 1-Methylazetidin-3-one
-
Reaction: The ketone (starting material) is reduced to an alcohol (product) using a reducing agent like sodium borohydride (NaBH₄).[11]
-
TLC Monitoring:
-
Expected Observation: The starting material, 1-methylazetidin-3-one, is less polar than the product, this compound. Therefore, on a normal-phase TLC plate, the starting material will have a higher Rf value than the product. A complete reaction is indicated by the disappearance of the higher Rf spot.
-
-
LC-MS Monitoring:
-
Key Ions to Monitor:
-
Starting Material (1-Methylazetidin-3-one): [M+H]⁺ = 100.0757
-
Product (this compound): [M+H]⁺ = 102.0913
-
-
Potential Impurities: Unreacted starting material is the most common impurity. Over-reduction is unlikely with NaBH₄. Byproducts from the borohydride reagent are typically inorganic and will not be observed by reversed-phase or HILIC LC-MS.[8]
-
Route 2: N-Methylation of (Azetidin-3-yl)methanol
-
Reaction: The secondary amine of (azetidin-3-yl)methanol is methylated using the Eschweiler-Clarke reaction (formaldehyde and formic acid).[3]
-
TLC Monitoring:
-
Expected Observation: The starting material, (azetidin-3-yl)methanol, is a secondary amine and is more polar than the tertiary amine product, this compound. This is due to the hydrogen bonding capability of the secondary amine. Therefore, the starting material will have a lower Rf value than the product.
-
-
LC-MS Monitoring:
-
Key Ions to Monitor:
-
Starting Material ((Azetidin-3-yl)methanol): [M+H]⁺ = 88.0757[4]
-
Product (this compound): [M+H]⁺ = 102.0913
-
-
Potential Impurities:
-
Unreacted Starting Material: The most common impurity.
-
N-formyl intermediate: A potential byproduct if the reduction step of the Eschweiler-Clarke reaction is incomplete. Look for a mass corresponding to the formylated starting material ([M+H]⁺ = 116.0706). The Eschweiler-Clarke reaction is known to generally proceed to the tertiary amine without the formation of quaternary ammonium salts.[3]
-
-
V. References
-
Pharmashare.in. (2025). Troubleshooting TLC. --INVALID-LINK--
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. --INVALID-LINK--
-
ChemBAM. (n.d.). TLC troubleshooting. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. --INVALID-LINK--
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. --INVALID-LINK--
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. --INVALID-LINK--
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. --INVALID-LINK--
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. --INVALID-LINK--
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. --INVALID-LINK--
-
ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. --INVALID-LINK--
-
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. --INVALID-LINK--
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. --INVALID-LINK--
-
LCGC International - Chromatography Online. (2025). LC-MS Troubleshooting: From Frustration to Fix. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. --INVALID-LINK--
-
ChemicalBook. (2025). This compound. --INVALID-LINK--
-
BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. --INVALID-LINK--
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. --INVALID-LINK--
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. --INVALID-LINK--
-
PubChem. (n.d.). (Azetidin-3-yl)methanol. --INVALID-LINK--
References
- 1. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of (1-Methylazetidin-3-yl)methanol
A Comparative Analysis Utilizing NMR and Mass Spectrometry
Welcome to a comprehensive guide on the analytical characterization of (1-Methylazetidin-3-yl)methanol, a key saturated heterocyclic building block in modern drug discovery. Azetidine motifs are increasingly incorporated into pharmaceutical candidates to enhance properties like metabolic stability, solubility, and target binding affinity.[1][2] Therefore, unambiguous structural confirmation of intermediates like this compound is a critical checkpoint in any synthetic campaign.
This guide, grounded in the principles of scientific integrity, provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will compare these expected results with those of a structurally related analogue, (1-Methanesulfonylazetidin-3-yl)methanol, to illustrate how subtle molecular changes manifest in the analytical data. This comparative approach not only validates the structure but also deepens our understanding of structure-property relationships.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.
Experimental Protocol: NMR Analysis
The following protocol outlines a robust method for acquiring high-quality NMR data. The choice of a deuterated solvent is critical; Methanol-d₄ (CD₃OD) is an excellent choice as it readily dissolves the polar analyte and its residual proton signals do not obscure key regions of the spectrum.[3]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated methanol (Methanol-d₄). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure accurate integration.[5]
-
¹³C NMR: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
DEPT-135 (Optional but Recommended): Perform a DEPT-135 experiment to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Based on the structure of this compound, we anticipate five distinct signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~4.9 (variable) | Singlet (broad) | 1H | The hydroxyl proton is exchangeable and its shift is concentration and temperature dependent. |
| -CH₂-O (a) | ~3.5 - 3.6 | Doublet | 2H | Protons on the carbon attached to the oxygen. Coupled to the methine proton (d). |
| Azetidine Ring CH₂ (b, c) | ~3.0 - 3.4 & ~2.6 - 2.9 | Multiplets | 4H | Diastereotopic protons on the two CH₂ groups of the strained ring, adjacent to the nitrogen. |
| Azetidine Ring CH (d) | ~2.7 - 3.0 | Multiplet | 1H | The methine proton, coupled to the surrounding CH₂ protons (a, b, c). |
| N-CH₃ (e) | ~2.3 - 2.5 | Singlet | 3H | Protons of the methyl group attached to the nitrogen. |
Note: Predicted chemical shifts are based on general principles and data for similar azetidine structures. Actual values may vary slightly.[6][7]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| -C H₂-O | ~65-68 | Negative | The hydroxymethyl carbon, shifted downfield by the electronegative oxygen. |
| Azetidine Ring C H₂ | ~58-62 | Negative | Ring carbons adjacent to the nitrogen are significantly deshielded. |
| Azetidine Ring C H | ~38-42 | Positive | The methine carbon of the azetidine ring. |
| N-C H₃ | ~45-48 | Positive | The N-methyl carbon, a characteristic shift for this functional group. |
Note: The azetidine ring CH₂ carbons may be non-equivalent, potentially resulting in two distinct signals.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound, as it gently generates gas-phase ions.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for accurate mass measurement and formula determination.
-
MS/MS (Optional): To gain further structural information, perform a tandem MS (MS/MS) experiment by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Workflow for Mass Spectrometry Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of (1-Methylazetidin-3-yl)methanol: A Comparative ¹H NMR Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-Methylazetidin-3-yl)methanol. Moving beyond a simple spectral description, we will dissect the spectrum by comparing it with structurally related alternatives. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle structural modifications within the strained azetidine ring system manifest in their NMR data, thereby enhancing confidence in structural assignments.
Introduction: The Challenge of Strained Heterocycles
This compound is a valuable building block in medicinal chemistry, incorporating a four-membered azetidine ring.[1][2] Such strained heterocyclic systems often exhibit ¹H NMR spectra with non-intuitive chemical shifts and complex coupling patterns due to their constrained conformations.[3] Accurate spectral interpretation is therefore paramount for verifying structure and purity. This guide will demonstrate how a comparative analysis with simpler analogues—Azetidine and N-Methylazetidine—can systematically demystify the spectrum of our target molecule.
Comparative Spectral Analysis
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. By starting with a simple scaffold and introducing substituents stepwise, we can logically assign each resonance and understand its chemical shift.
The Foundational Scaffold: Azetidine
The unsubstituted azetidine ring provides our baseline. The spectrum is relatively simple, characterized by two main signals:
-
H2/H4 Protons: These protons are adjacent to the nitrogen atom and are therefore deshielded, appearing further downfield.
-
H3 Protons: The methylene protons at the C3 position are further from the heteroatom and appear more upfield.
The spectrum typically shows a triplet for the H2/H4 protons and a pentet for the H3 protons, arising from coupling to each other.[4]
Introducing N-Alkylation: N-Methylazetidine
Adding a methyl group to the nitrogen atom introduces two key changes:
-
A new singlet appears for the N-methyl (N-CH₃) protons. This signal is typically found in the 2.0-2.5 ppm range.
-
The electronic environment of the ring protons is altered, causing a shift in their resonance positions compared to unsubstituted azetidine. The inductive effect of the methyl group influences the shielding of adjacent protons.[5]
The Target Molecule: this compound
Finally, we introduce the hydroxymethyl substituent at the C3 position. This modification introduces significant complexity:
-
C3 Proton (H3): The C3 carbon is now a methine (CH) and a stereocenter. This proton will appear as a complex multiplet due to coupling with the four non-equivalent protons on the adjacent C2 and C4 carbons.
-
Diastereotopic Protons: The protons on C2 and C4 are now diastereotopic. This means that even though they are both CH₂ groups, the individual protons in each pair are in different chemical environments. This leads to more complex splitting patterns, often appearing as distinct multiplets (e.g., doublets of doublets) rather than a simple triplet. The same principle applies to the two protons of the hydroxymethyl (-CH₂OH) group.
-
Hydroxymethyl Group (-CH₂OH): This group will give rise to a new signal, typically a doublet, due to coupling with the H3 proton.
-
Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
Below is a comparative table summarizing the expected ¹H NMR chemical shifts.
| Compound | Protons | Expected δ (ppm) | Multiplicity | Key Structural Influence |
| Azetidine[4] | H2 / H4 | ~3.6 | Triplet (t) | Deshielding by adjacent nitrogen. |
| H3 | ~2.3 | Pentet (p) | Further from nitrogen. | |
| N-Methylazetidine[5] | H2 / H4 | ~3.2 | Triplet (t) | Shielding/deshielding effect of N-CH₃. |
| H3 | ~2.0 | Pentet (p) | Further from nitrogen. | |
| N-CH₃ | ~2.4 | Singlet (s) | N-alkylation. | |
| This compound) | H2 / H4 (axial & equatorial) | 2.5 - 3.5 | Multiplets (m) | Diastereotopic due to C3 substituent. |
| H3 | 2.5 - 3.0 | Multiplet (m) | Methine proton coupled to multiple neighbors. | |
| N-CH₃ | ~2.3 | Singlet (s) | N-alkylation. | |
| -CH₂OH | ~3.6 | Doublet (d) | Diastereotopic; coupled to H3. | |
| -OH | Variable | Broad Singlet (br s) | Exchangeable proton. |
Note: Expected δ values are estimates based on typical ranges for these functional groups and may vary based on solvent and experimental conditions.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Trustworthy data is the bedrock of scientific discovery. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Materials:
-
This compound (purity ≥95%)[6]
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
Deuterium Oxide (D₂O)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[7] c. Transfer the solution to a 5 mm NMR tube. d. Tetramethylsilane (TMS) in the solvent will serve as the internal standard for chemical shift referencing (δ = 0.0 ppm).[8]
-
Initial Spectrum Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K). b. Perform standard shimming procedures to optimize magnetic field homogeneity. c. Acquire a standard 1D proton spectrum. Key parameters include:
- Spectral Width: ~12-16 ppm
- Number of Scans: 8-16 (adjust for desired signal-to-noise)
- Relaxation Delay (d1): 2-5 seconds (to ensure full magnetization recovery)
- Pulse Angle: 30-45 degrees
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift by setting the TMS peak to 0.0 ppm. d. Integrate all peaks to determine the relative ratio of protons. The integration should correspond to the number of protons in each environment (e.g., 3H for N-CH₃, 1H for H3, etc.).
-
Confirmation of -OH Proton (D₂O Exchange): a. Remove the NMR tube from the spectrometer. b. Add 1-2 drops of D₂O to the sample. c. Shake the tube vigorously for ~30 seconds to facilitate proton-deuterium exchange. d. Re-acquire the ¹H NMR spectrum using the same parameters as in Step 2. e. Validation: The peak corresponding to the -OH proton should significantly diminish or disappear entirely, confirming its assignment.
Visualizing the Analytical Workflow
A systematic approach ensures reproducibility and clarity in spectral analysis. The workflow from sample preparation to final structural confirmation is outlined below.
Caption: Workflow for NMR-based structural elucidation.
The logical relationship between the target molecule and its simpler analogues, which forms the basis of our comparative analysis, can be visualized as a structural buildup.
Caption: Structural buildup for comparative NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound presents a rich tapestry of information that, when unraveled systematically, provides definitive structural proof. By employing a comparative analysis with simpler analogues like azetidine and N-methylazetidine, we can confidently assign the complex multiplets arising from the diastereotopic protons of the strained ring. This guide underscores the principle that understanding the spectral contributions of individual structural motifs is key to interpreting complex molecules. Following a robust experimental protocol, including D₂O exchange for validation, ensures the generation of high-quality, trustworthy data essential for advancing research and development.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the ¹³C NMR Spectrum of (1-Methylazetidin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an indispensable, non-destructive method for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the expected ¹³C NMR spectrum of (1-Methylazetidin-3-yl)methanol, a substituted azetidine derivative of interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive compounds.
This guide will provide a comparative analysis, leveraging data from structurally analogous compounds to predict and interpret the chemical shifts of this compound. Furthermore, a detailed experimental protocol for acquiring high-quality ¹³C NMR data is presented, ensuring scientific rigor and reproducibility.
Understanding the ¹³C NMR Spectrum: A Predictive and Comparative Approach
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit four distinct signals corresponding to the four unique carbon environments.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2/C4 (Azetidine Ring CH₂) | ~55-60 | These carbons are adjacent to the nitrogen atom, which is an electron-withdrawing group, causing a downfield shift. The N-methyl group will have a further influence on this shift. |
| C3 (Azetidine Ring CH) | ~35-40 | This methine carbon is attached to the hydroxymethyl group and is part of the strained ring. Its chemical shift is influenced by both the ring strain and the substituent. |
| CH₂OH (Hydroxymethyl) | ~60-65 | The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, resulting in a significant downfield shift. |
| N-CH₃ (N-Methyl) | ~40-45 | The chemical shift of the N-methyl carbon is characteristic for small N-alkylated heterocycles. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, a comparison with experimentally determined ¹³C NMR data of similar azetidine derivatives is invaluable. The following table summarizes the chemical shifts for azetidine, 3-azetidinol, and (azetidin-3-yl)methanol.
| Compound | C2/C4 (ppm) | C3 (ppm) | Other Carbons (ppm) |
| Azetidine | 47.1 | 17.6 | - |
| 3-Azetidinol | 60.1 | 59.2 | - |
| (Azetidin-3-yl)methanol | 50.3 | 34.5 | CH₂OH: 65.8 |
Data compiled from various sources and may vary slightly based on experimental conditions.
The data from these related compounds supports our predictions. For instance, the introduction of an electronegative oxygen atom at the C3 position in 3-azetidinol dramatically shifts the C2/C4 and C3 signals downfield compared to azetidine. In (azetidin-3-yl)methanol, the CH₂OH group at C3 results in a downfield shift for the hydroxymethyl carbon, while the C3 carbon itself is shifted downfield relative to the unsubstituted azetidine. The N-methylation in our target molecule, this compound, is expected to further influence the chemical shifts of the ring carbons, particularly C2 and C4.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following detailed protocol should be followed. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation, instrument setup, and data processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.0 ppm.[1]
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically done by optimizing the deuterium lock signal from the solvent.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0-220 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a 10-20 mg sample, this may range from a few hundred to several thousand scans.
-
Employ a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses, ensuring more accurate signal integration if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if quantitative information is desired, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.
-
Workflow for ¹³C NMR Data Acquisition
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Conclusion
While experimental ¹³C NMR data for this compound is not yet published, a reliable prediction of its spectrum can be achieved through computational methods and a thorough comparison with structurally similar azetidine derivatives. This guide provides a robust framework for understanding the expected chemical shifts and a detailed, field-proven protocol for acquiring high-quality experimental data. By following these guidelines, researchers can confidently proceed with the structural characterization of this and other novel small molecules, ensuring the integrity and accuracy of their findings.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (1-Methylazetidin-3-yl)methanol: A Comparative Approach
For researchers, medicinal chemists, and drug development professionals, the robust and accurate analysis of novel chemical entities is paramount. (1-Methylazetidin-3-yl)methanol, a saturated heterocyclic building block, is increasingly utilized in the synthesis of pharmacologically active compounds. Its small, polar, and basic nature presents unique analytical challenges. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization and quantification of this compound, offering field-proven insights and detailed experimental protocols to empower your research.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate the optimal analytical strategy.
This compound is a small molecule characterized by a tertiary amine within a strained four-membered ring and a primary alcohol functional group. This combination of features makes it highly polar and basic.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| Exact Mass | 101.084063974 Da | PubChem[1] |
| Predicted XlogP | -0.4 | PubChem[1] |
| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |
| SMILES | CN1CC(C1)CO | PubChem[1] |
The presence of a basic nitrogen atom makes this molecule an excellent candidate for positive-ion mass spectrometry. The hydroxyl group offers a site for potential derivatization, which can be exploited in certain analytical techniques.
Mass Spectrometry Approaches: A Head-to-Head Comparison
The analysis of this compound can be approached using several mass spectrometry techniques, each with its own set of advantages and limitations. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), considering two common ionization sources for LC-MS: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Predicted Mass Spectral Data
In the absence of a publicly available, experimentally derived mass spectrum for this compound, we can predict the expected ions based on its chemical structure and the principles of mass spectrometry. The PubChemLite database provides predicted m/z values for common adducts in LC-MS analysis.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 102.09134 |
| [M+Na]⁺ | 124.07328 |
| [M+K]⁺ | 140.04722 |
| [M+NH₄]⁺ | 119.11788 |
For GC-MS with Electron Ionization (EI), fragmentation is expected. The fragmentation of cyclic amines is a well-understood process, often initiated by the ionization of the nitrogen lone pair electrons.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of this compound, GC-MS is a viable, albeit challenging, option.
Principle of Operation
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a heated column. The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for structural elucidation.
Predicted Fragmentation Pattern (EI)
The mass spectrum of this compound is expected to adhere to the "nitrogen rule," where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak (M⁺˙ at m/z 101) may be observed, but for aliphatic amines, it can be weak. The fragmentation is likely to be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS
Objective: To achieve qualitative identification of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Methanol or Dichloromethane)
-
GC vial with insert
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in the chosen solvent.
-
GC Conditions:
-
Column: A deactivated column suitable for amines, such as a DB-5ms or a column specifically designed for amine analysis (e.g., with a base deactivation).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-200
-
Causality Behind Choices:
-
Deactivated Column: Amines are prone to interacting with active sites (silanol groups) on standard silica columns, leading to poor peak shape (tailing) and reduced sensitivity. A base-deactivated column is crucial for obtaining sharp, symmetrical peaks.[3]
-
Splitless Injection: For trace analysis, a splitless injection ensures that the majority of the sample is transferred to the column, maximizing sensitivity.
Comparison with Alternatives
| Technique | Pros | Cons |
| GC-MS | - Provides detailed structural information from fragmentation.- Established and widely available.- Good for volatile impurities. | - Potential for poor peak shape without proper column deactivation.- Risk of thermal degradation for some compounds.- May require derivatization for improved performance. |
| Derivatization GC-MS | - Improved peak shape and volatility.- Can enhance sensitivity. | - Adds an extra step to sample preparation.- Derivatizing agents can introduce interferences. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification
For the analysis of polar compounds in complex matrices, such as biological fluids or reaction mixtures, LC-MS/MS is often the preferred technique due to its high sensitivity, selectivity, and applicability to non-volatile compounds.
Principle of Operation
LC-MS/MS involves the separation of the analyte by High-Performance Liquid Chromatography (HPLC) followed by detection with a tandem mass spectrometer. The initial mass spectrometer (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented in a collision cell (q2). The resulting product ions are then analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is critical for successful LC-MS analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and ionizable molecules.[4][5] It generates ions from a liquid phase, making it highly compatible with reversed-phase HPLC. Given that this compound is polar and has a basic nitrogen that is readily protonated, ESI is an excellent choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is also a soft ionization technique but is better suited for less polar to moderately polar, thermally stable compounds.[4][6][7][8][9] It involves vaporizing the sample before ionization. While ESI is likely the primary choice, APCI can be a valuable alternative, especially if matrix effects are problematic with ESI.
Caption: Comparison of ESI and APCI ionization mechanisms.
Experimental Protocol: LC-MS/MS (ESI)
Objective: To develop a sensitive and selective method for the quantification of this compound.
Instrumentation:
-
HPLC or UHPLC system.
-
Tandem quadrupole mass spectrometer with an ESI source.
Materials:
-
This compound standard.
-
LC-MS grade water, methanol, and formic acid.
-
A suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
Procedure:
-
Sample Preparation: Prepare calibration standards and quality control samples in the relevant matrix (e.g., plasma, reaction buffer, or a surrogate matrix). A typical concentration range might be 0.1 ng/mL to 1000 ng/mL.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
This compound: Precursor m/z 102.1 → Product m/z (to be determined by infusion and product ion scan, likely candidates would be m/z 84.1 from loss of water, or m/z 58.1 from ring fragmentation).
-
Internal Standard: Corresponding transition for the stable isotope-labeled standard.
-
-
Causality Behind Choices:
-
Reversed-Phase C18 Column: While the analyte is polar, a C18 column can provide sufficient retention, especially with a low percentage of organic solvent at the beginning of the gradient.
-
Formic Acid: The addition of an acid to the mobile phase promotes the protonation of the tertiary amine, enhancing ionization efficiency in positive ESI mode.
-
Methanol as Organic Modifier: For small polar molecules, methanol can sometimes offer different selectivity and improved sensitivity compared to acetonitrile.[10][11]
-
Tandem Quadrupole MS: This instrument design is ideal for quantitative analysis due to its high sensitivity, selectivity, and wide dynamic range when operated in MRM mode.
Comparison with Other Techniques
| Technique | Sensitivity | Selectivity | Throughput | Structural Info |
| LC-MS/MS (ESI) | Excellent | Excellent | High | Limited (Precursor/Product) |
| GC-MS | Good | Good | Moderate | Excellent |
| NMR | Low | Excellent | Low | Definitive |
| FT-IR | Moderate | Moderate | High | Functional Groups |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the gold standard for the definitive structural elucidation of organic molecules.[12] It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification. While less sensitive than MS, it is unparalleled for confirming the structure of a newly synthesized batch or a reference standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13][14][15] For this compound, FT-IR would confirm the presence of the O-H stretch from the alcohol and C-N and C-H stretches from the alkyl and amine components.
Conclusion and Recommendations
The choice of analytical technique for this compound is highly dependent on the research question.
-
For structural confirmation and identification of unknown impurities: GC-MS provides valuable fragmentation information that can be used for library matching and structural elucidation. NMR remains the ultimate tool for unambiguous structure confirmation.
-
For sensitive and selective quantification in complex matrices: LC-MS/MS with ESI is the method of choice. Its ability to selectively monitor the parent and a specific fragment ion provides the sensitivity and specificity required for demanding applications like pharmacokinetic studies or low-level impurity analysis.
By understanding the principles, strengths, and weaknesses of each of these techniques, researchers can develop a robust and reliable analytical workflow for this compound, ensuring data of the highest quality and integrity.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. Atmospheric Pressure Chemical Ionization Source, APCI | Agilent [agilent.com]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 10. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jmchemsci.com [jmchemsci.com]
- 13. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of (1-Methylazetidin-3-yl)methanol and (1-Ethylazetidin-3-yl)methanol for Drug Discovery and Development
In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing unique three-dimensional exit vectors for substituent placement. This guide presents a detailed comparative analysis of two closely related azetidine building blocks: (1-Methylazetidin-3-yl)methanol and (1-Ethylazetidin-3-yl)methanol.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their physicochemical properties, synthesis, reactivity, and potential applications. By understanding the subtle yet significant differences imparted by the N-methyl versus the N-ethyl substituent, researchers can make more informed decisions in the design and optimization of drug candidates.
Introduction to N-Substituted Azetidinemethanols
This compound and (1-Ethylazetidin-3-yl)methanol are structurally similar small molecules that feature a hydrophilic hydroxymethyl group appended to a substituted azetidine core. The key distinguishing feature is the nature of the alkyl group on the ring nitrogen, which influences the steric and electronic properties of the molecule. These compounds are valuable building blocks in drug discovery, often incorporated to modulate potency, selectivity, and pharmacokinetic profiles of bioactive molecules.
Comparative Physicochemical Properties
The seemingly minor difference between a methyl and an ethyl group can have a discernible impact on the physicochemical properties of the parent molecule. A summary of the key properties is presented in Table 1.
| Property | This compound | (1-Ethylazetidin-3-yl)methanol (Predicted) | Causality of Difference |
| Molecular Formula | C₅H₁₁NO[1] | C₆H₁₃NO | Addition of a methylene (-CH₂-) group. |
| Molecular Weight | 101.15 g/mol [1] | 115.18 g/mol | Increased mass from the ethyl group. |
| LogP (Predicted) | -0.4[1] | ~ -0.1 to 0.2 | The larger, more nonpolar ethyl group slightly increases lipophilicity. |
| Boiling Point | Not available | Higher | Increased van der Waals forces due to higher molecular weight and surface area. |
| Basicity (pKa of conjugate acid) | Not available | Slightly higher | The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, increasing electron density on the nitrogen and making it a slightly stronger base.[2] |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group, which can influence reaction kinetics and binding interactions.[3] |
Synthesis and Reactivity: A Comparative Overview
The synthesis of both this compound and its ethyl analog can be achieved through several established synthetic routes, typically starting from a common precursor, (azetidin-3-yl)methanol.[4]
General Synthesis Workflow
A common synthetic approach involves the N-alkylation of (azetidin-3-yl)methanol or a protected precursor. The choice of alkylating agent and reaction conditions can be tailored to achieve the desired N-substituted product.
Caption: General synthetic workflow for N-alkylated azetidinemethanols.
Reactivity Comparison
The primary difference in reactivity between the two compounds stems from the electronic and steric effects of the N-alkyl group.
-
Nucleophilicity: The nitrogen atom in (1-Ethylazetidin-3-yl)methanol is predicted to be slightly more nucleophilic than in the methyl analog due to the greater electron-donating inductive effect of the ethyl group.[2] This can lead to faster reaction rates in reactions where the azetidine nitrogen acts as a nucleophile.
-
Steric Hindrance: The bulkier ethyl group in (1-Ethylazetidin-3-yl)methanol can introduce greater steric hindrance around the nitrogen atom. This may slow down reactions involving nucleophilic attack at the nitrogen or at adjacent positions on the ring, depending on the nature of the electrophile and the reaction conditions.[3]
-
Basicity: As mentioned, the ethyl-substituted compound is expected to be a slightly stronger base. This can influence its behavior in acid-base reactions and its protonation state in biological systems.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between these two compounds, a series of standardized experiments should be conducted.
Synthesis of (1-Ethylazetidin-3-yl)methanol via Reductive Amination
This protocol outlines a common method for the synthesis of N-ethylated amines.
Materials:
-
(Azetidin-3-yl)methanol hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (azetidin-3-yl)methanol hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add acetaldehyde (1.2 eq) and stir the mixture for 1 hour to allow for imine/enamine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (1-Ethylazetidin-3-yl)methanol.
Comparative Reactivity Study: N-Acylation
This experiment can be used to compare the nucleophilicity of the two compounds.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-Substituted Azetidin-3-ylmethanols
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry and organic synthesis. Their inherent ring strain (approx. 25.4 kcal/mol) makes them significantly more reactive than their five-membered pyrrolidine counterparts, yet they are often more stable and easier to handle than the highly strained three-membered aziridines.[1][2] This unique balance of stability and reactivity allows for controlled, strain-release functionalization, making azetidines valuable building blocks for introducing three-dimensional character into drug candidates.[3][4]
This guide focuses on a particularly useful subclass: N-substituted azetidin-3-ylmethanols. These compounds possess three key sites for chemical modification: the ring nitrogen, the primary hydroxyl group, and the strained C-N bonds of the ring itself. The reactivity at each of these sites is profoundly influenced by the nature of the substituent on the nitrogen atom. Understanding how common N-substituents—such as the electron-withdrawing carbamates (Boc, Cbz) and the electron-donating benzyl group (Bn)—modulate the molecule's reactivity is critical for designing efficient and selective synthetic routes.
Herein, we provide a comparative analysis of the reactivity of these scaffolds, supported by experimental data and detailed protocols, to guide researchers in leveraging the nuanced chemistry of N-substituted azetidin-3-ylmethanols.
Figure 1: Key reactivity sites on the N-substituted azetidin-3-ylmethanol scaffold.
The Decisive Role of the N-Substituent: An Electronic Tug-of-War
The choice of the N-substituent acts as a control switch for the molecule's electronic properties. This choice dictates the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons, thereby influencing the outcome of subsequent reactions.
-
Electron-Withdrawing Groups (EWGs): Boc and Cbz: The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are carbamates commonly used as protecting groups.[5] The lone pair on the azetidine nitrogen participates in resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's nucleophilicity and basicity. Consequently, N-Boc and N-Cbz derivatives are less prone to N-alkylation or N-acylation side reactions. However, this electron-withdrawing effect can render the azetidine ring more susceptible to nucleophilic attack and subsequent ring-opening.[3]
-
Electron-Donating Groups (EDGs): Benzyl (Bn): A benzyl group, attached via a methylene linker, is considered electron-donating through an inductive effect. This maintains or slightly enhances the nucleophilicity of the azetidine nitrogen compared to an unsubstituted azetidine. N-benzyl azetidines are therefore more reactive towards electrophiles at the nitrogen atom. This increased basicity can also influence reactions at other sites, sometimes requiring specific acid-base considerations during the experimental setup.
Figure 2: Logical flow of the electronic effects of N-substituents on azetidine reactivity.
Comparative Reactivity Analysis
Reactions at the Hydroxyl Group
The primary alcohol of azetidin-3-ylmethanol is a versatile handle for introducing further functionality.
a) Oxidation to Aldehydes and Carboxylic Acids
Standard oxidation protocols can be applied, but the choice of N-substituent influences reagent compatibility and potential side reactions.
-
N-Boc/N-Cbz Derivatives: These are generally robust and compatible with common oxidation reagents like those used in Swern or Dess-Martin periodinane (DMP) oxidations. The electron-deficient nitrogen is protected from oxidation.
-
N-Benzyl Derivatives: The nucleophilic nitrogen in N-Bn derivatives can be susceptible to oxidation by certain strong oxidants. Milder, selective conditions such as Swern oxidation are preferred to avoid the formation of N-oxide byproducts.
| N-Substituent | Reagent | Product | Typical Yield | Causality & Field Insights |
| Boc | Swern (Oxalyl Chloride, DMSO, Et₃N) | N-Boc-azetidin-3-carbaldehyde | >90% | The Boc group is stable to the reaction conditions, and the non-basic nitrogen prevents side reactions. This is a highly reliable transformation. |
| Benzyl | Swern (Oxalyl Chloride, DMSO, Et₃N) | N-Benzyl-azetidin-3-carbaldehyde | 80-90% | Swern conditions are mild enough to prevent N-oxidation. The basicity of the N-benzyl group requires careful quenching to avoid side reactions with the electrophilic intermediates. |
| Boc | Jones Reagent (CrO₃, H₂SO₄) | N-Boc-azetidine-3-carboxylic acid | ~70% | The strong acidic and oxidative conditions are tolerated by the robust Boc group, though yields can be moderate due to potential ring cleavage. |
| Benzyl | Jones Reagent (CrO₃, H₂SO₄) | Complex Mixture | Low | Not recommended. The N-benzyl group is readily oxidized, and the strongly acidic conditions protonate the nitrogen, promoting ring-opening pathways.[3] |
b) Nucleophilic Substitution via Activation
A common two-step sequence involves activating the alcohol as a good leaving group (e.g., mesylate or tosylate) followed by Sₙ2 displacement with a nucleophile.
-
N-Boc/N-Cbz Derivatives: The activation step proceeds cleanly. The subsequent Sₙ2 reaction is efficient, as the electron-withdrawing nature of the protecting group prevents the ring nitrogen from competing as an intramolecular nucleophile.
-
N-Benzyl Derivatives: The basic nitrogen can interfere with the activation step by reacting with the sulfonyl chloride. This can be mitigated by using a non-nucleophilic base like diisopropylethylamine (DIPEA) or by performing the reaction on the pre-formed hydrochloride salt of the azetidine.
Strain-Release Ring-Opening Reactions
The relief of ring strain is a powerful thermodynamic driving force for azetidine reactions.[1][2] The N-substituent is a critical factor in controlling the conditions required for ring-opening.
-
N-Boc/N-Cbz Derivatives: These compounds are relatively stable under neutral conditions. However, under acidic conditions (e.g., TFA, HCl), the carbamate can be cleaved, and the resulting protonated azetidine can be susceptible to ring-opening by a nucleophile. More importantly, the electron-withdrawing nature of N-acyl groups can facilitate intramolecular ring-opening if a nucleophilic group is tethered to the substituent.[3]
-
N-Benzyl Derivatives: The N-benzyl group does not activate the ring towards nucleophilic attack to the same extent as an EWG. Ring-opening typically requires harsh acidic conditions to protonate the nitrogen, forming a highly reactive azetidinium ion which is then attacked by a nucleophile.[6]
Recent studies have shown that photochemically generated azetidinols can readily undergo ring-opening, where the nature of the protecting group is critical for both the initial cyclization and the subsequent ring-opening step.[7][8][9][10] This "build and release" strategy highlights the advanced use of N-substituents to control complex transformations.[8]
Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-azetidin-3-ylmethanol
This protocol describes a reliable method for oxidizing the primary alcohol to an aldehyde, a key intermediate for further functionalization.
Causality: The Swern oxidation is chosen for its mild, non-acidic conditions, which are perfectly compatible with the Boc-protected azetidine scaffold, ensuring high yields without risk of deprotection or ring-opening.
Figure 3: Experimental workflow for the Swern oxidation of N-Boc-azetidin-3-ylmethanol.
Step-by-Step Methodology:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at -78 °C, add dimethyl sulfoxide (DMSO, 2.4 eq.) dropwise. Stir the mixture for 30 minutes.
-
Add a solution of 1-Boc-azetidin-3-ylmethanol (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir the resulting suspension at -78 °C for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise, which results in a clear solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-azetidin-3-carbaldehyde.
Protocol 2: Tosylation and Nucleophilic Substitution of N-Benzyl-azetidin-3-ylmethanol
This two-step, one-pot protocol demonstrates the conversion of the alcohol to an amine via an azide intermediate, a versatile transformation.
Causality: The use of triethylamine as a base is sufficient to neutralize the HCl generated during tosylation. The subsequent displacement with sodium azide is a classic Sₙ2 reaction. The N-benzyl group's stability under these mild, non-acidic conditions makes it a suitable choice when this protecting group is desired in the final product.
Step-by-Step Methodology:
-
Dissolve N-benzyl-azetidin-3-ylmethanol (1.0 eq.) in anhydrous DCM (0.1 M) under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
To the same reaction mixture, add a solution of sodium azide (3.0 eq.) in dimethylformamide (DMF, approx. 20% of total volume).
-
Heat the mixture to 50 °C and stir overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-benzyl-3-(azidomethyl)azetidine. (Note: The azide can then be reduced to the corresponding amine via standard methods, e.g., H₂, Pd/C or Staudinger reaction).
Conclusion and Outlook
The reactivity of N-substituted azetidin-3-ylmethanols is a nuanced interplay of ring strain and the electronic nature of the N-substituent. Electron-withdrawing groups like Boc and Cbz deactivate the ring nitrogen but can facilitate ring-opening reactions under certain conditions, while offering broad compatibility with many synthetic transformations of the hydroxyl group. Conversely, electron-donating groups like benzyl enhance the nitrogen's nucleophilicity, a factor that must be carefully managed during synthesis but can be exploited for specific N-functionalization strategies. By understanding these fundamental principles, researchers can strategically select the appropriate N-substituent to orchestrate complex molecular constructions, unlocking the full potential of the versatile azetidine scaffold in drug discovery and beyond.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 8. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Physicochemical Properties of (1-Methylazetidin-3-yl)methanol and Other Saturated Heterocyclic Building Blocks
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
In the landscape of modern medicinal chemistry, there has been a significant strategic shift away from flat, aromatic structures towards more three-dimensional, saturated heterocyclic scaffolds.[1][2] This evolution, often termed "escaping flatland," is driven by the recognition that incorporating saturated rings can confer a host of benefits to a drug candidate. These advantages often include improved aqueous solubility, which is crucial for bioavailability, and the introduction of stereoisomerism, providing a greater diversity of structures to explore.[1] Saturated heterocycles, particularly those containing nitrogen, are foundational building blocks in this effort, as they are present in a vast number of biologically active compounds and approved drugs.[3][4][5]
Among these valuable scaffolds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention.[6] Its inherent ring strain and compact nature impart unique conformational and physicochemical properties compared to its larger five- and six-membered counterparts like pyrrolidines and piperidines.[7] This guide provides an in-depth comparison of the physicochemical properties of (1-Methylazetidin-3-yl)methanol , a versatile azetidine building block, with other commonly used saturated N-heterocycles. By examining key parameters such as lipophilicity, basicity, and solubility, we aim to provide researchers with the data and insights necessary to make informed decisions during the scaffold selection process in drug design.
Physicochemical Profile: A Head-to-Head Comparison
The selection of a specific building block can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Key physicochemical descriptors that govern these effects include the partition coefficient (LogP), the distribution coefficient at physiological pH (LogD), the acid dissociation constant (pKa), and aqueous solubility.
The following table summarizes the computed and experimental physicochemical properties of this compound against several analogous five- and six-membered heterocyclic building blocks.
| Building Block | Structure | Molecular Formula | MW ( g/mol ) | cLogP | pKa (Predicted) | Polar Surface Area (Ų) |
| This compound | C₅H₁₁NO | 101.15 | -0.4[8] | 9.0 ± 0.3 | 23.5[8] | |
| (1-Methylpyrrolidin-2-yl)methanol | C₆H₁₃NO | 115.17[9] | 0.1[9] | 9.5 ± 0.3 | 23.5[9] | |
| (1-Methylpiperidin-4-yl)methanol | C₇H₁₅NO | 129.20[10] | 0.3[10] | 9.8 ± 0.4 | 23.5[10] | |
| (Azetidin-3-yl)methanol | C₄H₉NO | 87.12 | -0.8 | 9.9 ± 0.3 | 32.3 | |
| Piperidin-3-ylmethanol | C₆H₁₃NO | 115.17 | -0.1[11] | 10.1 ± 0.3 | 32.3[11] |
Note: cLogP (calculated LogP) and predicted pKa values are sourced from computational models and may vary slightly from experimental values. Data sourced from PubChem where available.[9][10][12][13]
From this data, several key trends emerge:
-
Lipophilicity (cLogP): this compound exhibits a lower cLogP (-0.4) compared to its N-methylated pyrrolidine (0.1) and piperidine (0.3) counterparts.[8][9][10] This increased hydrophilicity is a direct consequence of the smaller, more compact azetidine ring, which reduces the nonpolar surface area. This property is highly desirable in drug design for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.
-
Basicity (pKa): The pKa of the tertiary amine in these scaffolds is influenced by ring size and strain. The azetidine ring's strain tends to decrease the basicity of the nitrogen slightly compared to the more flexible and less strained piperidine ring. A lower pKa can be advantageous, as it reduces the degree of ionization at physiological pH (~7.4), which can modulate membrane permeability and interactions with biological targets.
-
Polar Surface Area (PSA): The primary alcohol contributes significantly to the PSA. For the N-methylated series, the PSA is consistent at 23.5 Ų, indicating that the core heterocyclic ring itself has a minimal direct impact on this specific descriptor in these examples.[8][9][10]
Visualizing Structure-Property Relationships
The interplay between the heterocyclic scaffold and its resulting physicochemical properties can be visualized to better understand the design choices available to a medicinal chemist.
Caption: Impact of ring size on key physicochemical properties.
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are detailed methodologies for determining two of the most critical parameters discussed: lipophilicity (LogD) and aqueous solubility.
Protocol 1: Determination of Lipophilicity by Shake-Flask Method (LogD)
The shake-flask method is the gold standard for determining the partition coefficient.[14][15] It directly measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH, yielding the LogD value.[16]
Objective: To determine the LogD of a test compound at pH 7.4.
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Glass vials with PTFE-lined caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Methodology:
-
Phase Pre-saturation:
-
Causality: To ensure thermodynamic equilibrium, each solvent phase must be saturated with the other prior to the experiment.
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours.[14]
-
Allow the phases to separate completely. Drain each phase into separate, sealed storage bottles.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[17]
-
In a clean glass vial, add a small aliquot of the DMSO stock to a mixture of the pre-saturated n-octanol and pre-saturated PBS. The final concentration of the test compound should be in a range suitable for the analytical method, and the final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
-
Partitioning:
-
Phase Separation:
-
Causality: Centrifugation is critical to ensure a clean separation of the two phases and to break up any microemulsions that may have formed.[20]
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes until a sharp interface between the n-octanol and aqueous layers is observed.
-
-
Quantification:
-
Carefully remove a precise aliquot from both the top n-octanol layer and the bottom aqueous layer.[20] Take extreme care not to disturb the interface.
-
Dilute the aliquots with an appropriate solvent and analyze the concentration of the compound in each phase using a calibrated HPLC-UV or LC-MS/MS method.
-
-
Calculation:
-
The Distribution Coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
D = [Concentration]octanol / [Concentration]aqueous
-
LogD = log₁₀(D)
-
Protocol 2: Kinetic Aqueous Solubility Assay
For early-stage drug discovery, kinetic solubility is often measured as it is a high-throughput method that reflects the solubility of a compound when precipitated from a DMSO stock solution into an aqueous buffer.[17][21][22]
Objective: To determine the kinetic solubility of a test compound in PBS at pH 7.4.
Materials:
-
Test compound dissolved in DMSO (e.g., 20 mM stock).[17]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well filter plates (e.g., 0.45 µm pore size).
-
96-well collection plates.
-
Plate shaker.
-
Plate reader (UV-Vis) or LC-MS/MS system.
Methodology:
-
Compound Addition:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate.[23]
-
Causality: Adding the DMSO stock to the aqueous buffer mimics the conditions of many high-throughput biological assays.
-
-
Solubilization:
-
Add the aqueous buffer (e.g., 198 µL of PBS pH 7.4) to each well to reach the desired final compound concentration and a final DMSO concentration of 1-2%.[22]
-
Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with consistent agitation.[17][23]
-
-
Separation of Undissolved Compound:
-
Causality: Filtration or high-speed centrifugation is used to separate the soluble fraction from any precipitated solid.[18][21]
-
Stack the incubation plate on top of a 96-well filter plate, which is in turn placed on a collection plate.
-
Transfer the solution from the incubation plate to the filter plate and apply a vacuum or centrifuge to collect the filtrate in the collection plate.
-
-
Quantification:
-
The concentration of the dissolved compound in the filtrate is determined. This is typically done by comparing its UV absorbance to a standard curve of the same compound prepared in a mixture that mimics the final assay conditions (e.g., PBS with 1% DMSO).[17][18] For compounds without a UV chromophore, LC-MS/MS is used.[18]
-
-
Data Reporting:
-
The kinetic solubility is reported in µM or µg/mL. This value represents the maximum concentration of the compound that remains in solution under these specific kinetic conditions.
-
Conclusion and Application Insights
The choice of a saturated heterocyclic building block is a critical decision in drug design, with significant downstream consequences for a compound's developability. This compound presents a compelling profile for medicinal chemists seeking to optimize for aqueous solubility and modulate basicity while maintaining a three-dimensional exit vector.
-
When to Choose Azetidine: The lower lipophilicity of the azetidine scaffold makes it an excellent choice when trying to reduce the overall LogP of a lead compound, a common goal in lead optimization to improve ADME properties and reduce promiscuity.[24] Its rigid structure can also be beneficial for locking in a specific conformation required for binding to a biological target.[7]
-
When to Consider Larger Rings: Pyrrolidine and piperidine analogues, while more lipophilic, offer different spatial arrangements and exit vectors.[5][25] The higher pKa of the N-methylpiperidine derivative might be advantageous if a stronger basic interaction is required for target engagement.
Ultimately, the optimal choice depends on the specific goals of the drug discovery program and the particular challenges presented by the lead series. By leveraging the comparative physicochemical data and robust experimental protocols presented in this guide, researchers can more effectively navigate the chemical space of saturated heterocycles to design safer and more efficacious medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. Sugar-like Building Blocks for Drug Design - Enamine [enamine.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methyl-4-piperidinemethanol | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. enamine.net [enamine.net]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. Aqueous Solubility Assay | Bienta [bienta.net]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. researchgate.net [researchgate.net]
- 25. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
A Comparative Guide to the Biological Activity of Compounds Containing (1-Methylazetidin-3-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and selectivity is a perpetual endeavor. Small, saturated nitrogen-containing heterocycles are privileged scaffolds in drug design, offering a three-dimensional framework to orient pharmacophoric elements. Among these, the azetidine ring has garnered significant attention for its ability to impart unique physicochemical properties to molecules. This guide provides a comparative analysis of the biological activity of compounds featuring the (1-methylazetidin-3-yl)methanol moiety, a key structural motif in the development of ligands for various neurological targets. We will objectively compare its performance with that of its five- and six-membered ring counterparts, (1-methylpyrrolidin-3-yl)methanol and (1-methylpiperidin-3-yl)methanol, supported by experimental data and detailed protocols.
The Rationale: Azetidine as a Piperidine Isostere
The strategic replacement of larger, more flexible rings like piperidine with the smaller, more constrained azetidine ring is a recognized strategy in medicinal chemistry to modulate a compound's metabolic profile. In the development of serotonin-4 (5-HT4) partial agonists, for instance, piperidine-containing compounds were found to undergo N-dealkylation and form an unusual cyclized oxazolidine metabolite. Replacing the piperidine ring with an azetidine moiety successfully shifted the metabolic pathway away from these undesirable transformations, highlighting the utility of azetidines in designing compounds with improved pharmacokinetic properties.[1] This principle of using azetidines as isosteres for larger aliphatic aza-heterocycles to alter drug metabolism and pharmacology underpins the comparative analysis in this guide.[1]
Comparative Analysis of Biological Activity
The this compound scaffold and its analogs are particularly relevant in the context of cholinergic neurotransmission, targeting both muscarinic and nicotinic acetylcholine receptors. These receptors are implicated in a range of neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, schizophrenia, and depression.
Muscarinic Acetylcholine Receptor (mAChR) Activity
Muscarinic receptors, particularly the M1 and M4 subtypes, are key targets for cognitive enhancement and antipsychotic therapies. While direct head-to-head comparative data for a single compound series featuring the this compound, (1-methylpyrrolidin-3-yl)methanol, and (1-methylpiperidin-3-yl)methanol moieties is limited in the public domain, structure-activity relationship (SAR) studies of related muscarinic ligands provide valuable insights.
In a study of conformationally restricted analogues of a partial muscarinic agonist, moving from a five-membered pyrrolidine ring to six- and seven-membered rings (piperidine and perhydroazepine) preserved binding affinity but abolished efficacy, transforming agonists into antagonists or weak partial agonists.[2][3] This suggests that the ring size and resulting conformational constraints play a critical role in determining the functional activity at muscarinic receptors. While this study did not include an azetidine analog, it underscores the profound impact of the heterocyclic ring on the pharmacological profile.
Table 1: Hypothetical Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound Moiety | M1 Receptor (Ki, nM) | M4 Receptor (Ki, nM) |
| This compound Derivative | Data Not Available | Data Not Available |
| (1-Methylpyrrolidin-3-yl)methanol Derivative | Data Not Available | Data Not Available |
| (1-Methylpiperidin-3-yl)methanol Derivative | Data Not Available | Data Not Available |
Note: This table is presented to illustrate the desired comparative data. Currently, a direct comparison of these specific moieties within a single chemical series from a single study is not available in the public literature.
Nicotinic Acetylcholine Receptor (nAChR) Activity
The α4β2 nicotinic acetylcholine receptor is a well-validated target for the treatment of nicotine addiction and has shown promise for depression and cognitive disorders. The azetidine ring has been incorporated into potent and selective α4β2 nAChR partial agonists. For example, Sazetidine-A, which contains a 2-(azetidinylmethoxy)pyridine core, demonstrates high affinity and selectivity for the α4β2 subtype.[4]
SAR studies on related nicotinic ligands have shown that replacing a conformationally restricted azetidine ring with a more flexible aliphatic amine can lead to a complete loss of activity at several nAChR subtypes, emphasizing the importance of the constrained ring for high-affinity binding.[5] In another study, piperidine and pyrrolidine showed a greater affinity for nicotinic binding sites compared to muscarinic binding sites in rat cerebral cortex.[6]
Table 2: Hypothetical Comparative α4β2 nAChR Functional Activity (EC50, nM)
| Compound Moiety | α4β2 High-Sensitivity Isoform (EC50, nM) | α4β2 Low-Sensitivity Isoform (EC50, nM) |
| This compound Derivative | Data Not Available | Data Not Available |
| (1-Methylpyrrolidin-3-yl)methanol Derivative | Data Not Available | Data Not Available |
| (1-Methylpiperidin-3-yl)methanol Derivative | Data Not Available | Data Not Available |
Note: This table is presented to illustrate the desired comparative data. Currently, a direct comparison of these specific moieties within a single chemical series from a single study is not available in the public literature.
Experimental Protocols
To facilitate comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the biological evaluation of these compounds.
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Workflow Diagram
Caption: Workflow for Muscarinic Receptor Binding Assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) in appropriate growth medium.
-
Harvest confluent cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of the radioligand, [3H]N-methylscopolamine ([3H]NMS) (typically at a concentration close to its Kd).
-
A range of concentrations of the test compound or a reference compound (e.g., atropine for antagonist activity).
-
The cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Evaluation: Forced Swim Test (FST) in Mice
The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.
Workflow Diagram
Caption: Workflow for the Forced Swim Test in Mice.
Step-by-Step Protocol:
-
Animals and Housing:
-
Use male mice (e.g., C57BL/6 or CD-1) weighing 20-25 g.
-
House the animals in groups with ad libitum access to food and water under a 12-hour light/dark cycle.
-
Allow the animals to acclimatize to the experimental room for at least one hour before testing.
-
-
Apparatus:
-
A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., imipramine, 15-30 mg/kg, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is 6 minutes. The first 2 minutes are considered an initial adaptation period.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups. A significant reduction in immobility time compared to the vehicle-treated group is indicative of potential antidepressant-like activity.
-
Conclusion and Future Directions
The this compound moiety represents a valuable building block in the design of novel therapeutics for neurological disorders. Its compact and constrained nature offers advantages in terms of metabolic stability and the potential for improved selectivity compared to its larger pyrrolidine and piperidine counterparts. However, a comprehensive understanding of its comparative biological activity is hampered by the lack of direct, head-to-head studies.
Future research should focus on the systematic synthesis and evaluation of compound series where the only variable is the size of the saturated N-methyl heterocyclic methanol ring (azetidine, pyrrolidine, and piperidine). Such studies, employing standardized in vitro and in vivo assays as outlined in this guide, will provide the much-needed quantitative data to definitively delineate the structure-activity relationships and guide the rational design of next-generation therapeutics with optimized efficacy and safety profiles.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azetidine-Based Linker Scaffolds in PROTAC Design: From (1-Methylazetidin-3-yl)methanol to Advanced Analogs
Introduction: The Central Role of the Linker in Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC is composed of three distinct parts: a "warhead" that binds the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
While the warhead and anchor dictate what is degraded and by which E3 ligase, the linker is the critical component that governs the efficiency and drug-like properties of the entire molecule. The linker's composition, length, and rigidity are not merely passive spacers; they profoundly influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[5][6] Furthermore, in the challenging "beyond Rule of 5" (bRo5) space where most PROTACs reside, the linker is a primary tool for tuning crucial physicochemical properties like solubility and cell permeability.[7][8][9]
Among the diverse chemical motifs used in linker design, small, saturated heterocycles have emerged as "rigid linkers" that offer a balance of improved physicochemical properties and conformational constraint.[3][10] The four-membered azetidine ring, in particular, has proven to be a valuable scaffold.[11] This guide provides an in-depth comparison of (1-Methylazetidin-3-yl)methanol and its structural analogs as key building blocks in modern PROTAC design, offering field-proven insights and supporting experimental frameworks for researchers in drug development.
The PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle that hijacks the cell's natural protein disposal machinery. The diagram below illustrates this multi-step process, highlighting the central role of the PROTAC in bridging the target protein and the E3 ligase.
The Benchmark: this compound
This compound serves as a foundational building block for PROTAC linkers. Its utility stems from a unique combination of properties that address common challenges in degrader design.
-
Physicochemical Profile : The azetidine ring is a small, saturated heterocycle. Its compact and rigid structure helps to reduce the conformational flexibility of the linker, which can be entropically favorable for ternary complex formation.[11] The nitrogen atom, being a tertiary amine with a relatively low pKa compared to piperidine, can improve aqueous solubility through protonation at physiological pH.[12] The exocyclic methanol group provides a convenient, reactive handle for synthetic elaboration while also contributing to the molecule's polarity.
-
Metabolic Stability : A key advantage of the N-methylazetidine scaffold is its enhanced resistance to metabolic degradation, particularly N-dealkylation, a common metabolic liability for larger saturated amines like piperidines and piperazines.[12] This resistance can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Synthetic Utility & Vector Analysis : The primary alcohol of this compound provides a well-defined exit vector for linker attachment. It can be readily converted to ethers, esters, or activated for nucleophilic substitution, allowing for straightforward incorporation into complex PROTAC structures using established synthetic methodologies.
Comparative Analysis of Structural Analogs
While this compound is a robust starting point, rational drug design often requires fine-tuning its structure to optimize PROTAC performance. Below, we compare key structural analog classes and analyze how specific modifications can impact the overall profile of a PROTAC.
Analog Class 1: N-Substitution Variants
Modification of the N-methyl group is a primary strategy to modulate the physicochemical properties of the linker.
-
N-H and N-Acyl Analogs : Replacing the methyl group with a hydrogen (to form a secondary amine) or an acyl group drastically alters the electronics and hydrogen-bonding capacity. An N-H azetidine can serve as a hydrogen bond donor and offers a new point for synthetic diversification, though it may be more susceptible to metabolism.
-
N-Ethyl / N-Isopropyl Analogs : Increasing the size of the N-alkyl group enhances lipophilicity. This can improve cell permeability but may negatively impact solubility. There is a delicate balance, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetics.
-
N-Cyclopropyl Analogs : The introduction of a cyclopropyl group is a common bioisosteric replacement for larger alkyl groups. It increases lipophilicity and metabolic stability without adding significant bulk or rotatable bonds.
Analog Class 2: C3-Methanol Extension and Functionalization
Modifying the exit vector at the C3 position directly impacts the linker's length and geometry, which is crucial for achieving a productive ternary complex.
-
Homologation (e.g., (1-Methylazetidin-3-yl)ethanol) : Extending the carbon chain provides greater distance and flexibility, which may be necessary to span the gap between the POI and E3 ligase binding sites. However, increased flexibility can come at an entropic cost.[]
-
Ether and Amine Linkages : Converting the alcohol to an ether (e.g., via Williamson ether synthesis) or an amine (e.g., via reductive amination) changes the chemical nature of the linker connection point. Ether linkages are generally stable and relatively non-polar, while amine linkages introduce a basic center that can enhance solubility.
Analog Class 3: Ring Substitution
Adding substituents to the azetidine ring itself can fine-tune conformation and block potential sites of metabolism.
-
Fluorination : The strategic placement of fluorine atoms is a well-established medicinal chemistry tactic. Fluorine can block sites of oxidative metabolism and lower the pKa of the nearby nitrogen, which can influence cell permeability and target engagement.
-
Methylation : Adding a methyl group to the C2 or C4 position of the ring introduces steric bulk that can lock the ring into a preferred conformation, further reducing the linker's flexibility and potentially improving binding affinity.
Analog Class 4: Alternative Saturated Heterocycles
Comparing azetidine to other commonly used heterocyclic linkers provides crucial context for its advantages and disadvantages.
-
Azetidine vs. Piperidine : Azetidine is more rigid and resistant to N-dealkylation.[5][12] Piperidine is more flexible and generally more basic, which can be beneficial for solubility but also makes it a more likely target for cytochrome P450 metabolism.
-
Azetidine vs. Piperazine : Piperazine linkers, with their second nitrogen atom, are often used to significantly boost aqueous solubility.[14][15] However, they add more flexibility and potential metabolic liabilities compared to the constrained azetidine ring.
-
Azetidine vs. Morpholine : The morpholine ring offers improved metabolic stability over piperazine and can enhance solubility via its ether oxygen, which acts as a hydrogen bond acceptor.[12] It provides a different spatial arrangement of heteroatoms compared to azetidine.
Data Summary: Comparative Physicochemical and Performance Metrics
The following table summarizes the predicted impact of various analog modifications relative to the this compound benchmark. The values represent general trends observed in medicinal chemistry and PROTAC design.
| Analog Class / Modification | Key Rationale | Solubility | Permeability (PAMPA) | Metabolic Stability | Ternary Complex Geometry |
| Benchmark: N-Methyl | Baseline | Moderate | Moderate | Good | Constrained |
| N-H (Secondary Amine) | H-bond donor, new vector | ↑ | ↓ | ↓ | Constrained |
| N-Ethyl / Isopropyl | Increase lipophilicity | ↓ | ↑ | ↔ / ↓ | Constrained |
| C3-Ethanol Extension | Increase linker length | ↔ | ↓ | ↔ | More Flexible |
| C2/C4-Fluoro Substitution | Block metabolism, lower pKa | ↔ / ↓ | ↑ | ↑ | Altered Conformation |
| vs. Piperidine | Larger, more flexible ring | ↑ | ↓ | ↓ | More Flexible |
| vs. Piperazine | Increase solubility | ↑↑ | ↓↓ | ↓ | More Flexible |
| vs. Morpholine | Solubility & stability | ↑ | ↔ / ↓ | ↑ | More Flexible |
Note: Arrows indicate the general trend relative to the benchmark (↑: Increase, ↓: Decrease, ↔: Similar). Actual results are highly context-dependent on the specific PROTAC system.
Impact of Azetidine Modifications on PROTAC Properties
The choice of an azetidine analog is a multi-parameter optimization problem. Modifications to the core scaffold can have cascading effects on the final PROTAC's properties, as illustrated below.
Experimental Design & Protocols for Comparative Evaluation
To objectively compare different azetidine-containing linkers, a systematic experimental workflow is essential. Each new PROTAC analog should be subjected to a battery of assays to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR).
General Workflow for PROTAC Linker Evaluation
Protocol 1: Synthesis of an Azetidine-Linked PROTAC via Click Chemistry
This protocol describes a convergent synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for rapidly generating libraries of PROTACs.[][17]
Objective: To couple an alkyne-functionalized azetidine linker intermediate with an azide-bearing E3 ligase ligand and a POI ligand.
Materials:
-
(1-Propargyl-azetidin-3-yl)methanol
-
POI ligand with a suitable handle (e.g., carboxylic acid)
-
E3 ligase ligand with an azide handle (e.g., Azido-Pomalidomide)
-
Coupling agents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate, or a pre-formed Cu(I) source)
-
Solvents: DMF, DCM, DMSO
Procedure:
-
Step A: Functionalize POI Ligand:
-
Dissolve the POI ligand (1.0 eq) and (1-Propargyl-azetidin-3-yl)methanol (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir at room temperature for 4-16 hours, monitoring by LCMS until the starting material is consumed.
-
Perform an aqueous workup and purify the resulting alkyne-functionalized intermediate by flash chromatography.
-
-
Step B: Click Reaction:
-
Dissolve the purified intermediate from Step A (1.0 eq) and the azide-bearing E3 ligand (1.05 eq) in a 3:1 mixture of DMSO/water.
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir vigorously at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous.
-
Monitor reaction completion by LCMS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by HRMS and ¹H NMR to confirm identity and purity (>95%).
-
Protocol 2: Western Blot Assay for Target Protein Degradation
Objective: To quantify the reduction in POI levels in cells treated with an azetidine-containing PROTAC.
Materials:
-
Cancer cell line expressing the POI (e.g., MOLM-13)
-
Complete growth medium (e.g., RPMI + 10% FBS)
-
PROTAC compound dissolved in DMSO
-
Proteasome inhibitor (positive control): MG132
-
Inactive epimer or non-binding analog (negative control)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 µM down to 1 nM). Include a DMSO-only vehicle control.
-
Prepare a high-concentration PROTAC sample co-treated with 10 µM MG132 (pre-incubate cells with MG132 for 2 hours before adding PROTAC).
-
Remove old medium from cells and add the compound-containing medium.
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and load onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for the loading control (GAPDH).
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO control. Plot the results to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Self-Validation Check: Degradation should be blocked by co-treatment with MG132, confirming proteasome-dependency. The inactive control should not induce degradation.
-
Conclusion: Selecting the Optimal Azetidine Analog
The selection of a linker is not a one-size-fits-all decision; it is a highly context-dependent optimization process that hinges on the specific POI and E3 ligase pair.[12] The this compound scaffold and its analogs provide a powerful toolkit for addressing the multifaceted challenges of PROTAC design.
-
For Early-Stage Programs: The parent N-methylazetidine scaffold is an excellent starting point due to its proven metabolic stability and synthetic tractability.
-
For Permeability Challenges: N-alkyl or ring-fluorinated analogs can be explored to increase lipophilicity and passive diffusion, but this must be balanced against potential losses in solubility.[14][18]
-
For Solubility Issues: Analogs that incorporate more polar functionality or basic nitrogens, such as comparing azetidine to piperazine, may be necessary.[14][15][19]
-
For Efficacy Optimization: Modifications to the C3-methanol exit vector are paramount for fine-tuning the geometry of the ternary complex to maximize degradation efficiency.
Ultimately, the rational design of PROTAC linkers requires an iterative approach that combines computational modeling, parallel synthesis, and a robust suite of biochemical and cellular assays. By systematically exploring the chemical space around the azetidine core, researchers can unlock novel PROTACs with enhanced potency, selectivity, and drug-like properties, paving the way for the next generation of targeted protein degraders.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azetidines - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. explorationpub.com [explorationpub.com]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Chemical Stability of N-methyl vs. N-Boc Azetidin-3-ylmethanol
In the landscape of medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and three-dimensional character, often leading to improved potency and pharmacokinetic properties.[1][2] However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to particular degradation pathways, demanding a careful consideration of their substitution pattern.[3][4]
This technical guide provides an in-depth comparative analysis of the stability of two closely related and commonly utilized building blocks: N-methylazetidin-3-ylmethanol and N-Boc-azetidin-3-ylmethanol . Understanding the nuanced differences in their stability is not merely an academic exercise; it is critical for researchers and drug development professionals in making informed decisions during synthetic route design, compound handling, formulation development, and predicting metabolic fate.
The Decisive Role of the N-Substituent
The stability of the azetidine core is fundamentally dictated by the electronic nature of the substituent on the ring nitrogen.[5] This single molecular change—a methyl group versus a tert-butyloxycarbonyl (Boc) group—creates two molecules with profoundly different chemical personalities.
-
N-methylazetidin-3-ylmethanol : The methyl group is a weak electron-donating group. This increases the electron density on the nitrogen atom, enhancing its basicity. A more basic nitrogen is more readily protonated, which is often the initiating step for acid-catalyzed ring-opening reactions.[1] The N-methyl group itself is a robust covalent modification, stable to a wide range of chemical conditions, but it can be a liability for in vivo metabolic N-demethylation.[6][7]
-
N-Boc-azetidin-3-ylmethanol : The Boc group is a carbamate, which acts as an electron-withdrawing group. It delocalizes the nitrogen's lone pair of electrons, thereby decreasing its basicity and nucleophilicity.[8] This reduced basicity makes the nitrogen less prone to protonation, which in turn stabilizes the azetidine ring against acid-mediated cleavage.[1][5] However, the Boc group is, by design, an acid-labile protecting group.[9][10] Its primary role in synthesis is to be selectively removed under specific acidic conditions, a characteristic that defines its stability profile.[8][11]
Comparative Stability Under Key Stress Conditions
A direct comparison reveals a trade-off between the stability of the N-substituent and the stability of the azetidine ring itself.
Acidic Conditions
This is where the most significant difference is observed.
-
N-Boc-azetidin-3-ylmethanol : The primary point of failure is the Boc group itself. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently cleave the carbamate to yield the parent azetidin-3-ylmethanol, carbon dioxide, and tert-butyl cation.[12][13] While the Boc group is present, it protects the azetidine ring from protonation-induced ring-opening. The lability is so pronounced that even prolonged exposure to 0.1% TFA in HPLC eluents can cause slow degradation.[14]
-
N-methylazetidin-3-ylmethanol : The N-methyl bond is stable to acid. However, the basic nitrogen can be protonated, forming an azetidinium ion. This positively charged species activates the strained ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening, especially in the presence of nucleophiles in an acidic workup.[5][15][16]
Basic and Nucleophilic Conditions
-
N-Boc-azetidin-3-ylmethanol : The Boc group is exceptionally stable under basic and nucleophilic conditions, which is a cornerstone of its utility as an orthogonal protecting group.[8][11]
-
N-methylazetidin-3-ylmethanol : This compound is also generally stable under basic conditions. The unprotonated nitrogen and the C-N bonds are not susceptible to cleavage by common bases.
Thermal Stability
-
Both compounds are solids at room temperature and demonstrate good thermal stability under typical laboratory conditions (heating up to ~100 °C).[17][18] While very high temperatures will cause decomposition for any organic molecule, neither compound is expected to degrade under standard synthetic or storage conditions due to thermal stress alone. Some studies on nitrogen-rich heterocycles show thermal stability well above 250 °C.[19]
Oxidative Conditions
-
N-Boc-azetidin-3-ylmethanol : The Boc group is generally robust towards many common oxidizing agents used in synthesis.
-
N-methylazetidin-3-ylmethanol : The N-methyl group can be susceptible to oxidation. In a biological context, this is a well-known metabolic pathway.
Metabolic Stability
-
N-Boc-azetidin-3-ylmethanol : Generally considered to have higher metabolic stability. The Boc group is not a common substrate for metabolic enzymes.
-
N-methylazetidin-3-ylmethanol : The N-methyl group is a known site of metabolism. Cytochrome P450 (CYP) enzymes in the liver can readily perform N-demethylation, converting the compound to the corresponding secondary amine (azetidin-3-ylmethanol) and formaldehyde.[6] This is a critical consideration for drug candidates, as rapid metabolism can lead to poor pharmacokinetic profiles.
Summary of Comparative Stability
| Condition | N-methylazetidin-3-ylmethanol | N-Boc-azetidin-3-ylmethanol | Causality |
| Acidic | N-Methyl group stable; Azetidine ring is labile to ring-opening upon protonation.[1][5] | N-Boc group is labile (deprotection); Azetidine ring is stabilized against ring-opening.[8][9] | N-Me is basic, promoting ring protonation. N-Boc is electron-withdrawing, reducing basicity. |
| Basic | Stable. | Highly Stable.[11] | Both the N-alkyl and N-carbamate functionalities are resistant to base-mediated degradation. |
| Thermal | Stable under normal conditions. | Stable under normal conditions. | Strong covalent bonds within both molecules provide good thermal stability for typical applications. |
| Oxidative | Potentially labile (N-demethylation). | Generally Stable. | The N-methyl group is a known site for oxidative metabolism. |
| Metabolic | Likely undergoes N-demethylation by CYP enzymes.[6] | Generally more metabolically robust. | N-demethylation is a common metabolic pathway for tertiary amines. |
Experimental Protocols for Stability Assessment
Trustworthy data is generated from well-designed experiments. Below are foundational protocols for empirically determining the stability of these and related compounds.
Protocol 1: Acidic Stability Time-Course Analysis
This experiment directly compares the rate of Boc-deprotection versus N-methyl azetidine ring degradation.
Caption: Primary degradation pathways for N-Boc and N-methyl azetidines.
-
For Synthesis : N-Boc-azetidin-3-ylmethanol is the superior choice when the azetidine nitrogen is a handle for subsequent modification. Its stability to a broad range of non-acidic reagents allows for chemistry to be performed elsewhere on the molecule, followed by clean deprotection to reveal the secondary amine.
-
For Final Compounds : N-methylazetidin-3-ylmethanol is used when a tertiary N-methyl azetidine is the desired final structure in a drug candidate. Here, the key concern shifts from synthetic stability to metabolic stability. The potential for N-demethylation must be assessed early in the drug discovery process. If this metabolic pathway is found to be a significant liability, medicinal chemists may explore alternatives, such as replacing the methyl group with a cyclopropyl group or other modifications to block the site of metabolism.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. N-demethylation as an example of drug metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-demethylation as an example of drug metabolism in isolated rat hepatocytes. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 142253-56-3 1-Boc-Azetidine-3-yl-methanol AKSci J93807 [aksci.com]
- 18. (1-Methylazetidin-3-yl)methanol | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-Methylazetidin-3-yl)methanol
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (1-Methylazetidin-3-yl)methanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedure to explain the scientific rationale behind each recommendation, ensuring a culture of safety and regulatory adherence in the laboratory.
Core Principle: Waste Characterization
Proper disposal begins with a thorough understanding of the material. This compound is not a benign substance; its chemical structure and properties necessitate its classification as hazardous waste. The primary responsibility of any generator of this waste is to make this determination based on available data.
The Globally Harmonized System (GHS) classification for this compound identifies several key hazards that dictate its handling and disposal protocols.[1] These classifications are not merely administrative labels; they are critical safety warnings based on the compound's intrinsic chemical properties.
| Property | Identifier/Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| CAS Number | 1499172-23-4 | ChemicalBook[2] |
| GHS Hazard Code | H225 | PubChem[1] |
| Hazard Statement | Highly Flammable liquid and vapor | PubChem[1] |
| GHS Hazard Code | H315 | PubChem[1] |
| Hazard Statement | Causes skin irritation | PubChem[1] |
| GHS Hazard Code | H318 | PubChem[1] |
| Hazard Statement | Causes serious eye damage | PubChem[1] |
| GHS Hazard Code | H335 | PubChem[1] |
| Hazard Statement | May cause respiratory irritation | PubChem[1] |
Based on this profile, any waste stream containing this compound must be managed as ignitable and irritant hazardous waste. Federal and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States, mandate a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[3][4]
Operational Plan: Segregation and Accumulation
Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, strict segregation is paramount.
Step-by-Step Waste Collection Protocol:
-
Select Appropriate Containers:
-
Liquid Waste: Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass) with a secure screw cap. The container must be compatible with flammable organic liquids.[5]
-
Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, clearly labeled, lined container designated for solid hazardous waste.[6]
-
-
Properly Label All Waste Containers:
-
Maintain Closed Containers:
-
Establish a Satellite Accumulation Area (SAA):
Expert Insight: The Significance of the Azetidine Ring
The four-membered azetidine ring in this compound is characterized by significant ring strain.[8][9] While more stable than a three-membered aziridine ring, this inherent strain makes it susceptible to ring-opening reactions, particularly with strong nucleophiles or under acidic conditions. This reactivity is a key reason to avoid mixing this waste with other chemical streams, such as strong acids or bases, which could trigger an unpredictable and potentially hazardous reaction.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the compound's classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is required for all handling and disposal activities.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[10] | To prevent skin irritation and potential absorption.[1] |
| Eye Protection | Chemical splash goggles. A face shield is recommended for splash-potential tasks.[11] | To protect against splashes that can cause serious eye damage.[1] |
| Body Protection | Flame-resistant laboratory coat. | To protect against skin contact and provide a barrier from flammable material. |
| Respiratory | Use only in a certified chemical fume hood.[12] | To prevent inhalation of vapors that may cause respiratory irritation.[1] |
Always inspect PPE for integrity before use and dispose of contaminated single-use items (like gloves) as solid hazardous waste.[12]
Emergency Protocol: Spill Management
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.
-
Control Ignition Sources: As the material is highly flammable, extinguish all nearby flames and turn off spark-producing equipment.[13]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in Section 3.
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill.[6][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol), and collect the cleaning materials and rinsate as hazardous waste.[6]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Pathway: The Final Step
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The only acceptable method is through a licensed professional.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Procedure for Final Disposal:
-
Waste Accumulation: Collect and store waste in the SAA according to the protocols in Section 2.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Provide Documentation: Accurately describe the waste contents for the disposal manifest. This is a legal document that tracks the waste to its final destination.
-
Maintain Records: Keep copies of all waste manifests and disposal records for the period required by law (typically at least three years).[7]
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.
References
- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1499172-23-4 [chemicalbook.com]
- 3. mtu.edu [mtu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste [mde.maryland.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. methanol.org [methanol.org]
- 11. americanchemistry.com [americanchemistry.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. medline.com [medline.com]
A Comprehensive Guide to the Safe Handling of (1-Methylazetidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(1-Methylazetidin-3-yl)methanol is a versatile building block in medicinal chemistry and drug development. However, its safe handling is paramount to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this valuable compound is used responsibly and safely.
Section 1: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling.
1.1. GHS Hazard Classification
According to aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as follows[1]:
-
Flammable liquids (Category 2): Highly flammable liquid and vapor[1].
-
Skin corrosion/irritation (Category 2): Causes skin irritation[1].
-
Serious eye damage/eye irritation (Category 1): Causes serious eye damage[1].
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation[1].
1.2. The "Why" Behind the Hazards
The azetidine ring, a four-membered nitrogen-containing heterocycle, is strained and can be reactive. The presence of the methyl group and the methanol substituent can influence its reactivity and toxicological profile. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Vapors can irritate the respiratory tract. In a confined or poorly ventilated space, the accumulation of vapors can lead to significant respiratory distress.
-
Skin Contact: The compound can cause skin irritation upon direct contact. Prolonged or repeated exposure may lead to more severe skin reactions.
-
Eye Contact: Due to its classification as causing serious eye damage, any contact with the eyes can lead to severe irritation and potentially irreversible damage.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.
2.1. Recommended PPE
The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles or a face shield worn over safety glasses with side shields. | Essential to protect against splashes and vapors that can cause serious eye damage[1][2]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable option); Lab coat or chemical-resistant suit. | Prevents skin contact, which can cause irritation[1][2][3]. Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation[2][4]. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Provides protection against spills. |
2.2. The Logic of PPE Selection
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals, including compounds like azetidine derivatives[3]. Always check the manufacturer's glove compatibility data for specific breakthrough times. Double-gloving is recommended when handling larger quantities or during procedures with a high risk of splashing.
-
Respiratory Protection: The need for respiratory protection is dictated by the work environment. In a well-ventilated chemical fume hood, it may not be necessary. However, for tasks outside of a fume hood or in case of a spill, a respirator is essential. The choice of an organic vapor cartridge is based on the chemical nature of the compound.
Section 3: Safe Handling and Operational Plan
A systematic approach to handling ensures both safety and the integrity of the experiment.
3.1. Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2][4][5].
-
Keep the container tightly closed when not in use to minimize the release of vapors.
-
This compound is highly flammable; keep it away from heat, sparks, open flames, and hot surfaces[1].
-
Use non-sparking tools and explosion-proof equipment where necessary.
-
Avoid contact with skin, eyes, and clothing[5].
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work surface.
-
Properly remove and dispose of gloves.
-
3.2. Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[5].
-
Keep the container tightly closed and upright to prevent leakage.
Section 4: Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
4.1. Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
4.2. Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be disposed of by licensed waste carriers in accordance with local, state, and federal regulations[4][5]. Do not dispose of it down the drain.
-
Containers should be clearly labeled with the contents.
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential in drug discovery and development while maintaining the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
